8-methoxyquinoline-5-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxyquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMSHDHBOMWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437492 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199871-63-1 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxyquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 8-methoxyquinoline-5-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is an aromatic carboxylic acid featuring a quinoline ring substituted with a methoxy group.[1] This structure imparts unique chemical and physical properties that make it a valuable compound in various scientific fields.[1]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Monoisotopic Mass | 203.05824 Da | [3] |
| Appearance | Brown solid | [1] |
| Density | 1.325 g/cm³ | [2] |
| Boiling Point | 404.098 °C at 760 mmHg | [2] |
| Flash Point | 198.192 °C | [2] |
| Refractive Index | 1.648 | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry place. | [1] |
Spectral Data Analysis
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its functional groups: a quinoline ring, a carboxylic acid, and a methoxy group.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the carboxylic acid (-COOH) proton. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the methoxy carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[4] |
| Infrared (IR) | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).[5] A strong C=O stretching absorption for the carbonyl group (around 1700 cm⁻¹).[5][6] C-O stretching bands.[7] Aromatic C-H and C=C stretching vibrations.[8] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Predicted collision cross-section values for various adducts have been calculated.[3] |
Chemical Reactivity and Applications
This compound is a versatile compound with applications spanning pharmaceuticals, analytical chemistry, and materials science.[1] Its reactivity is primarily dictated by the carboxylic acid group and the quinoline ring system.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The broader family of quinoline derivatives is known for a wide range of pharmacological properties.[10][11]
-
Chelating Agent : The quinoline structure allows it to act as a chelating agent, forming stable complexes with metal ions.[1] This property is crucial in catalysis and is utilized in analytical methods to detect and quantify metal ions.[1]
-
Materials Science : The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable for producing high-performance materials.[1]
-
Biological Research : It can act as a fluorescent probe in biological assays, enabling the visualization of cellular processes, which is crucial for understanding disease mechanisms.[1]
-
Chemical Synthesis : The carboxylic acid functionality allows it to readily undergo reactions like esterification and amidation, making it a useful building block in organic synthesis.[12]
Experimental Protocols
Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline
This procedure outlines the methylation of 8-hydroxyquinoline to form the methoxy derivative.
-
Reactants : To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).[10]
-
Reaction : Reflux the reaction mixture for 24 hours.[10]
-
Work-up : Allow the mixture to cool to room temperature. The product, 8-methoxyquinoline, can then be isolated and purified. A reported yield for this step is 71%.[8]
Synthesis of 5-Nitro-8-Methoxyquinoline
This protocol describes the nitration of the 8-methoxyquinoline ring, a common step in introducing functional groups to the 5-position.
-
Nitrating Mixture : Prepare a mixed acid solution by combining 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled during preparation.[10]
-
Reaction : To the cold mixed acid, add 50 mg of 8-methoxyquinoline with shaking until it dissolves. The reaction is typically complete within 10-15 minutes.[10]
-
Isolation : Pour the reaction mixture into cold water to precipitate the yellow product, 5-nitro-8-methoxyquinoline.[10]
-
Purification : Filter the precipitate under vacuum and dry it over anhydrous calcium chloride. The solid can be recrystallized from 95% methanol. A reported yield for this step is 77%.[10]
The synthesis of this compound would likely involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction or similar transformation to install the carboxylic acid group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. molbase.com [molbase.com]
- 3. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nnpub.org [nnpub.org]
- 11. mdpi.com [mdpi.com]
- 12. CAS 21141-35-5: 8-methoxyquinoline-2-carboxylic acid [cymitquimica.com]
An In-depth Technical Guide to the Molecular Structure of 8-methoxyquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 8-methoxyquinoline-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its chemical identity, structural features, and key physicochemical properties, supported by available data and relevant experimental contexts.
Chemical Identity and Molecular Structure
This compound is a quinoline derivative characterized by a methoxy group at the 8th position and a carboxylic acid group at the 5th position of the quinoline ring system.
| Identifier | Value |
| Chemical Formula | C₁₁H₉NO₃[1] |
| Molecular Weight | 203.19 g/mol [2] |
| CAS Number | 199871-63-1[1] |
| SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2[3] |
| InChI | InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)[3] |
| InChIKey | NRIMSHDHBOMWDW-UHFFFAOYSA-N[3] |
The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group significantly influence the electronic properties and reactivity of the quinoline scaffold.
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Boiling Point | 404.098°C at 760 mmHg | [4] |
| Flash Point | 198.192°C | [4] |
| Density | 1.325 g/cm³ | [4] |
| Refractive Index | 1.648 | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for the target molecule are not available, predicted ¹H NMR data can be found on some chemical supplier websites.[5] For reference, the ¹H and ¹³C NMR spectra for various other quinoline derivatives are available in the literature, which can aid in the interpretation of experimental data for this compound once obtained.[6][7][8][9]
Mass Spectrometry (MS)
Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, providing theoretical information for mass spectrometry analysis.[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.06552 | 140.3 |
| [M+Na]⁺ | 226.04746 | 149.5 |
| [M-H]⁻ | 202.05096 | 142.7 |
Infrared (IR) Spectroscopy
Specific IR data for this compound is not available. However, a study on the related compound, 8-methoxyquinoline-5-amino acetic acid, reports a carbonyl (C=O) absorption at 1614 cm⁻¹, an –OH stretch, and a non-prominent amino group (-NH) absorption at 3450 cm⁻¹ and 3300 cm⁻¹.[10] For 8-methoxyquinoline, aromatic absorptions are reported at 3049 cm⁻¹ and in the range of 892-649 cm⁻¹.[11]
Synthesis and Reactivity
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a synthetic route for the closely related 8-methoxyquinoline-5-amino acetic acid has been published, which can serve as a basis for a potential synthetic strategy.[12]
The proposed synthetic pathway, adapted for this compound, would likely involve the following key steps:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Adapted from a related synthesis)[13]
Step 1: Synthesis of 8-methoxyquinoline
-
Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., acetone).
-
Add potassium carbonate and methyl iodide.
-
Reflux the mixture for several hours.
-
After cooling, filter the solid and concentrate the filtrate to obtain 8-methoxyquinoline.
Step 2: Synthesis of 5-nitro-8-methoxyquinoline
-
Cool a mixture of concentrated sulfuric acid and nitric acid.
-
Slowly add 8-methoxyquinoline to the cold acid mixture with stirring.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash, and dry the resulting 5-nitro-8-methoxyquinoline.
Step 3: Synthesis of 5-amino-8-methoxyquinoline
-
Dissolve 5-nitro-8-methoxyquinoline in concentrated hydrochloric acid.
-
Add a reducing agent, such as tin (Sn) powder, and heat the mixture.
-
After the reaction is complete, cool and neutralize the solution to precipitate the amine.
-
Extract the product with an organic solvent and purify.
Step 4: Synthesis of 8-methoxyquinoline-5-carbonitrile (via Sandmeyer Reaction)
-
Dissolve 5-amino-8-methoxyquinoline in an acidic solution (e.g., H₂SO₄) and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Add the diazonium salt solution to a solution of copper(I) cyanide (CuCN) to yield the nitrile.
Step 5: Synthesis of this compound
-
Reflux the 8-methoxyquinoline-5-carbonitrile in an acidic aqueous solution (e.g., H₂SO₄/H₂O) to hydrolyze the nitrile to a carboxylic acid.
-
Cool the solution and adjust the pH to precipitate the final product.
-
Filter, wash, and recrystallize to obtain pure this compound.
Potential Biological Activity and Applications
While specific biological studies on this compound are limited, the broader class of quinoline derivatives exhibits a wide range of biological activities.
Anticancer Potential and PI3K/Akt/mTOR Pathway Modulation
Several complex quinoline derivatives have been shown to exert antitumor effects by modulating the PI3K/Akt/mTOR signaling pathway.[13][14] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16][17] Although direct evidence for this compound is lacking, its structural similarity to other biologically active quinolines suggests that it may also interact with components of this pathway.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.
Metal Chelating Properties
8-Hydroxyquinoline and its derivatives are well-known metal-chelating agents.[18] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl or methoxy group can coordinate with metal ions. The presence of the carboxylic acid group in this compound provides an additional coordination site, potentially enhancing its chelating ability. This property is relevant for applications in analytical chemistry, as fluorescent probes for metal ions, and in medicinal chemistry, where metal chelation can influence biological activity.[1][18][19][20][21]
Experimental Protocol for Evaluating Metal Chelation (General)
A common method to determine the stability constants of metal-ligand complexes is potentiometric titration.[1]
Materials:
-
This compound
-
Metal salt solution (e.g., CuCl₂, ZnCl₂) of known concentration
-
Standardized strong base (e.g., NaOH)
-
Standardized strong acid (e.g., HCl)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
pH meter and electrode
Procedure:
-
Prepare solutions of the ligand and the metal salt in a suitable solvent (e.g., water-ethanol mixture).
-
Titrate a solution containing the ligand with the standardized base in the absence and presence of the metal ion.
-
Record the pH at each addition of the titrant.
-
Plot the titration curves (pH vs. volume of base added).
-
From the displacement of the titration curves, calculate the formation constants (stability constants) of the metal-ligand complexes.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For quinoline carboxylic acids, the carboxylic acid group is often crucial for their activity, as it can participate in key interactions with biological targets.[22][23] The substitution at other positions, such as the methoxy group at position 8, can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.[5] Further studies are needed to elucidate the specific SAR for this compound and its analogues.
Conclusion
This compound is a molecule with significant potential for further research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its structure and biological activity are still emerging, this guide provides a comprehensive summary of the current knowledge. The provided synthetic strategies and experimental protocols for related compounds offer a solid foundation for future investigations into the properties and applications of this promising quinoline derivative. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its biological activities in detail.
References
- 1. benchchem.com [benchchem.com]
- 2. med.unc.edu [med.unc.edu]
- 3. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound|199871-63-1 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
- 10. Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential | Journal of Advance Research in Applied Science (ISSN 2208-2352) [nnpub.org]
- 11. researchgate.net [researchgate.net]
- 12. nnpub.org [nnpub.org]
- 13. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 20. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-Methoxyquinoline-5-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for 8-methoxyquinoline-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data and extrapolated information from closely related analogs. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, offering insights into the structural characterization of this molecule. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a generalized experimental workflow for the synthesis and characterization of quinoline derivatives is provided, along with detailed methodologies where available.
Introduction
This compound is a quinoline derivative with potential applications in various scientific domains. Quinoline compounds are known to exhibit a wide range of biological activities and are key intermediates in the synthesis of pharmaceuticals.[1][2] The presence of the methoxy and carboxylic acid functional groups on the quinoline scaffold suggests its potential as a chelating agent, a fluorescent probe, and a building block for more complex molecules.[1] Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data
The following sections present the available and inferred spectroscopic data for this compound. It is important to note that much of the data, particularly for NMR and IR spectroscopy, is based on the analysis of structurally similar compounds.
Mass Spectrometry
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 204.06552 | 140.3 |
| [M+Na]⁺ | 226.04746 | 149.5 |
| [M-H]⁻ | 202.05096 | 142.7 |
| [M+NH₄]⁺ | 221.09206 | 158.5 |
| [M+K]⁺ | 242.02140 | 146.9 |
| [M+H-H₂O]⁺ | 186.05550 | 133.7 |
| [M]⁺ | 203.05769 | 142.1 |
| [M]⁻ | 203.05879 | 142.1 |
| Data sourced from PubChem.[3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. Although a definitive IR spectrum for this compound is not available, the expected absorption bands can be inferred from the spectra of related compounds such as 8-methoxyquinoline[4][5], 5-nitro-8-methoxyquinoline[4][5], and general knowledge of carboxylic acid IR characteristics.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | The broadness is due to hydrogen bonding. |
| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | Aromatic C-H stretching. |
| C-H (Methoxy) | 2950 - 2850 | Medium | Aliphatic C-H stretching from the -OCH₃ group. |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | Carbonyl stretch, characteristic of a carboxylic acid. |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong | Aromatic ring stretching vibrations. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O stretching. |
| C-O (Aryl Ether) | 1275 - 1200 | Strong | Asymmetric C-O-C stretching of the methoxy group. |
| C-O (Aryl Ether) | 1075 - 1020 | Medium | Symmetric C-O-C stretching of the methoxy group. |
| C-H (Aromatic Bend) | 900 - 675 | Medium to Strong | Out-of-plane C-H bending. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. At present, there is no publicly available experimental ¹H or ¹³C NMR data for this compound. However, chemical shifts can be estimated based on the analysis of similar quinoline derivatives.
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex pattern of doublets and triplets.
-
Aromatic Protons (quinoline ring): ~ δ 7.0 - 9.0 ppm
-
Methoxy Protons (-OCH₃): ~ δ 4.0 ppm (singlet)
-
Carboxylic Acid Proton (-COOH): ~ δ 10 - 13 ppm (broad singlet)
¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (-COOH): ~ δ 165 - 180 ppm
-
Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm
-
Methoxy Carbon (-OCH₃): ~ δ 55 - 60 ppm
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to be similar to that of other 8-hydroxyquinoline derivatives, which exhibit absorption maxima corresponding to π→π* transitions in the quinoline ring.[6][7]
| Solvent | Expected λmax (nm) | Electronic Transition |
| Methanol | ~240-250 and ~310-320 | π→π |
| Chloroform | ~240-250 and ~310-320 | π→π |
| DMSO | ~250-260 and ~320-330 | π→π* |
Experimental Protocols
While specific experimental protocols for the spectroscopic analysis of this compound are not detailed in the available literature, general procedures for the synthesis of related quinoline derivatives can be adapted.
Synthesis of 8-Methoxyquinoline Derivatives (General Procedure)
A common route to 8-methoxyquinoline derivatives involves the methylation of the corresponding 8-hydroxyquinoline.
-
Methylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline can be dissolved in a suitable solvent such as acetone. A base, typically solid potassium carbonate, is added to the solution, followed by the addition of a methylating agent like methyl iodide. The reaction mixture is then refluxed for an extended period (e.g., 24 hours).[8]
-
Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude 8-methoxyquinoline.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.
The introduction of the carboxylic acid group at the 5-position can be achieved through various organic reactions, such as lithiation followed by carboxylation with carbon dioxide.
General Spectroscopic Analysis Conditions
-
IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to determine the accurate mass.
-
UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer using quartz cuvettes. The compound is dissolved in a suitable UV-grade solvent like methanol, chloroform, or DMSO.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted quinoline carboxylic acid, based on the methodologies for related compounds.
Caption: A generalized workflow for the synthesis and characterization of substituted quinoline carboxylic acids.
Conclusion
This technical guide has consolidated the available and inferred spectroscopic data for this compound. While direct experimental data remains scarce, the information presented provides a solid foundation for researchers working with this compound. The predicted mass spectrometry data, along with the extrapolated IR, NMR, and UV-Vis characteristics, will aid in the preliminary identification and characterization of this molecule. The provided generalized experimental workflow offers a starting point for its synthesis and subsequent detailed spectroscopic analysis. Further experimental work is necessary to establish a definitive and complete spectroscopic profile for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. nnpub.org [nnpub.org]
An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid (CAS 199871-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-5-carboxylic acid, identified by CAS number 199871-63-1, is a quinoline derivative with significant potential in pharmaceutical and chemical research. Its structural framework, featuring a methoxy group and a carboxylic acid on the quinoline scaffold, makes it a valuable intermediate in the synthesis of various biologically active compounds.[1][2] Notably, this compound is a precursor to a class of potent phosphodiesterase 4 (PDE4) inhibitors, highlighting its relevance in the development of therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with this compound.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₁H₉NO₃.[4] It typically appears as an off-white or brown solid.[5] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 199871-63-1 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Boiling Point | 404.098 °C at 760 mmHg | [7] |
| Density | 1.325 g/cm³ | [7] |
| Refractive Index | 1.648 | [7] |
| pKa (Predicted) | 9.21 ± 0.70 | |
| Appearance | Brown solid | [5] |
| Storage Conditions | 0-8°C | [5] |
Primary Use: Phosphodiesterase 4 (PDE4) Inhibition
The most significant application of this compound is as a key structural motif for the development of phosphodiesterase 4 (PDE4) inhibitors.[1][3] PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of immune cells.
Mechanism of Action and Signaling Pathway
Inhibition of PDE4 by derivatives of this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[8]
Biological Activity
| Compound | Target | IC₅₀ (nM) | Reference |
| SCH 351591 (a derivative) | PDE4 | 58 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route, based on related literature, involves the following steps:
-
Methoxylation of 8-hydroxyquinoline: 8-hydroxyquinoline is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in an acetone solvent. The mixture is refluxed to yield 8-methoxyquinoline.[5]
-
Nitration of 8-methoxyquinoline: The resulting 8-methoxyquinoline is then nitrated using a mixture of concentrated sulfuric and nitric acids to introduce a nitro group at the 5-position, yielding 5-nitro-8-methoxyquinoline.[5]
-
Reduction of the nitro group: The nitro group of 5-nitro-8-methoxyquinoline is reduced to an amino group using a reducing agent like tin dust in the presence of concentrated hydrochloric acid to form 5-amino-8-methoxyquinoline.[5]
-
Diazotization and Sandmeyer reaction: The 5-amino-8-methoxyquinoline is then subjected to a diazotization reaction followed by a Sandmeyer-type reaction to introduce the carboxylic acid group at the 5-position.
PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for assessing the inhibitory activity of compounds against PDE4.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) substrate in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound and PDE4 enzyme to a microplate.
-
Incubate at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate for a defined period to allow for cAMP hydrolysis.
-
-
Detection:
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed AMP product.
-
Measure the fluorescence polarization. Inhibition of PDE4 results in less hydrolyzed cAMP and thus a lower fluorescence polarization signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound as a PDE4 inhibitor.
Other Potential Uses
Beyond its role in PDE4 inhibition, the 8-hydroxyquinoline scaffold, from which this compound is derived, possesses other notable properties.
-
Chelating Agent: The quinoline ring system with the methoxy and carboxylic acid groups can act as a chelating agent, forming stable complexes with metal ions. This property is valuable in analytical chemistry for the detection and quantification of metal ions.[1][2]
-
Agricultural Applications: There is some exploration of this and related compounds as potential plant growth regulators in agriculture.[5]
Safety and Handling
Detailed toxicology data for this compound is not extensively published. However, standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area and avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 199871-63-1) is a compound of significant interest to the drug discovery and development community. Its primary value lies in its role as a key precursor for the synthesis of potent PDE4 inhibitors, a promising class of drugs for treating inflammatory conditions. The information provided in this technical guide offers a foundation for researchers and scientists to understand its properties, mechanism of action, and experimental considerations, thereby facilitating further investigation and application of this versatile molecule.
References
- 1. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. patents.justia.com [patents.justia.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-amino-8-methoxy quinolone carboxylic acid derivatives and its preparation - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
The Multifaceted Mechanisms of Action of Quinoline Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from antibacterial to anticancer and anti-inflammatory activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these versatile compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
Quinoline carboxylic acids exert their biological effects by targeting a variety of essential cellular processes. The primary mechanisms can be broadly categorized as follows:
-
Inhibition of Bacterial Type II Topoisomerases: The hallmark of quinolone antibiotics is their ability to inhibit DNA gyrase and topoisomerase IV, two critical enzymes in bacteria responsible for managing DNA topology during replication and transcription.[1] By stabilizing the enzyme-DNA complex, these compounds impede DNA replication and transcription, leading to double-stranded DNA breaks and ultimately bacterial cell death.[1] The carboxylic acid group at the C-3 position is essential for this activity.[1]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): A significant mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[1][2] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[1] The carboxylate group of the quinoline is vital as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[1][2]
-
Induction of Apoptosis and Cell Cycle Arrest: Many quinoline carboxylic acid derivatives exhibit anticancer properties by inducing programmed cell death, or apoptosis.[3] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, which disrupts the mitochondrial membrane potential and activates the caspase cascade.[3] Furthermore, by interfering with DNA synthesis, these compounds can cause cell cycle arrest, typically at the S-phase.[2]
-
Enzyme Inhibition Beyond DHODH: The versatility of the quinoline scaffold allows for the targeting of other critical enzymes. Derivatives have been developed as inhibitors of:
-
Histone Deacetylases (HDACs) and Sirtuins (SIRTs): These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a valid strategy in cancer therapy.[4][5]
-
Protein Kinase CK2: This ubiquitous serine/threonine protein kinase is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including cancer.[6][7]
-
Quantitative Data: A Comparative Overview
The following tables summarize the inhibitory activities of various quinoline carboxylic acid derivatives against their respective targets.
Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by 2-Substituted Quinoline-4-Carboxylic Acids
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | - | - | [4] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | HCT-116 | Not Specified | [2][4] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | MIA PaCa-2 | Not Specified | [2][4] |
| 46 | 1,7-naphthyridine | 0.0283 ± 0.0033 | - | - | [2] |
Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |
| P6 | SIRT3 inhibition | MLLr leukemic cell lines | 7.2 µM | [5] |
| Compound 7c | Not Specified | MCF-7 (Breast) | 1.73 µg/mL | [5] |
| Cmpds 7, 8, 11, 12, 17, 18 | Not Specified | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [5] |
Table 3: Inhibition of Protein Kinase CK2 by 3-Quinoline Carboxylic Acid Derivatives
| Compound Class | Number of Active Compounds | IC₅₀ Range (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acids | 22 | 0.65 - 18.2 | [6][7] |
| 2-Aminoquinoline-3-carboxylic acids | 22 | 0.65 - 18.2 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.
Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction
The Doebner reaction is a common method for synthesizing 2-substituted quinoline-4-carboxylic acids.[4][5]
Materials:
-
Aniline
-
Appropriate benzaldehyde derivative
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, combine aniline (1 equivalent), the benzaldehyde derivative (1 equivalent), and pyruvic acid (1.2 equivalents) in ethanol.
-
A catalytic amount of an acid, such as trifluoroacetic acid, can be added to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-substituted quinoline-4-carboxylic acid.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Quinoline carboxylic acid derivatives
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a buffered detergent solution)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium and add them to the respective wells. Include vehicle and positive controls. Incubate for 24-72 hours.[3]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]
Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density based on the measurement of cellular protein content.[3]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Quinoline carboxylic acid derivatives
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[3]
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures.
Caption: Inhibition of DHODH by quinoline carboxylic acids disrupts pyrimidine biosynthesis.
Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methoxyquinoline Compounds: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic aromatic system that forms the core of numerous natural and synthetic bioactive compounds. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly privileged structure in medicinal chemistry. The presence of the methoxy group at the 8-position significantly influences the electronic and steric properties of the quinoline ring, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 8-methoxyquinoline compounds, with a focus on their potential as anticancer, antimicrobial, antimalarial, and neuroprotective agents. Detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.
Synthesis of 8-Methoxyquinoline Derivatives
The synthesis of 8-methoxyquinoline and its derivatives typically begins with the commercially available 8-hydroxyquinoline. The most common and straightforward method for introducing the methoxy group is through O-alkylation of 8-hydroxyquinoline using an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.[1] Modifications at other positions of the quinoline ring can be achieved through various synthetic strategies to generate a diverse library of analogs.
General Experimental Protocol for O-Alkylation of 8-Hydroxyquinoline
A solution of 8-hydroxyquinoline in an appropriate solvent (e.g., acetone) is treated with a base (e.g., anhydrous potassium carbonate) at room temperature under an inert atmosphere (e.g., dry nitrogen). The mixture is stirred for a period to allow for the formation of the corresponding phenoxide. Subsequently, an alkylating agent (e.g., methyl iodide) is added, and the reaction is stirred, typically overnight, at room temperature. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude 8-alkoxyquinoline derivative, which can be further purified by column chromatography.[2][3]
Biological Activities of 8-Methoxyquinoline Compounds
8-Methoxyquinoline derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their efficacy has been reported in the fields of oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 8-methoxyquinoline derivatives against a variety of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5][6] This pathway plays a crucial role in cell proliferation, survival, and growth.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by 8-methoxyquinoline derivatives.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition.
The following table summarizes the in vitro anticancer activity of selected 8-methoxyquinoline derivatives, presented as IC₅₀ values.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4,7-disubstituted 8-methoxyquinazoline (18B) | HCT116 (Colon) | 5.64 ± 0.68 | [2] |
| 4,7-disubstituted 8-methoxyquinazoline (18B) | HepG2 (Hepatocellular) | 23.18 ± 0.45 | [2] |
| 4,7-disubstituted 8-methoxyquinazoline (18B) | Primary Gallbladder Cancer | 8.50 ± 1.44 | [2] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | - | [7] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | C6 (Glioma) | - | [7] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HT29 (Colon) | - | [7] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical) | - | [7] |
| 5,7-dibromo-8-hydroxyquinoline | C6 (Glioma) | - | [7] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | - | [7] |
Note: A lower IC₅₀ value indicates higher potency. Dashes (-) indicate that specific quantitative data was mentioned as promising but not explicitly provided in the cited source.
Antimicrobial Activity
8-Methoxyquinoline derivatives have also been investigated for their antibacterial and antifungal activities. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cellular processes.
The table below presents the Minimum Inhibitory Concentration (MIC) values of some 8-methoxyquinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 8-Methoxy-4-methyl-quinoline derivative (10) | Bacillus subtilis | 6.25 | [8] |
| 8-Methoxy-4-methyl-quinoline derivative (10) | Klebsiella pneumoniae | 0.781 | [8] |
| 8-Methoxy-4-methyl-quinoline derivative (11) | Various bacterial strains | 1.562 - 6.25 | [8] |
| 8-Methoxy-4-methyl-quinoline derivative (16) | Staphylococcus aureus | 3.125 | [8] |
| 8-Methoxy-4-methyl-quinoline derivative (16) | Bacillus subtilis | 6.25 | [8] |
| 8-Methoxy-4-methyl-quinoline derivative (16) | Escherichia coli | 6.25 | [8] |
| 8-hydroxyquinoline-5-sulfonamide derivative | MRSA | 0.78-1.56 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | [9] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 µM | [9] |
Note: A lower MIC value indicates higher potency.
Antimalarial Activity
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and primaquine being notable examples. 8-Methoxyquinoline derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinoline ring can significantly impact their antimalarial potency.[3][10][11]
The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives.
| Compound/Derivative | Plasmodium falciparum Strain | EC₅₀ (nM) | Reference |
| 6-Methoxy-2-styrylquinoline (9) | Dd2 | 28.6 ± 0.9 | [3] |
| 6-Fluoro-2-styrylquinoline (16) | Dd2 | 21.0 ± 2.1 | [3] |
| 6-Chloro-2-(4-fluorostyryl)quinoline (29) | Dd2 | 4.8 ± 2.0 | [3] |
| 7-Methoxy-4-oxo-3-carboxyl quinolone (7) | K1 & 3D7 | ~250 | [10] |
| Quinoline-pyrimidine hybrid (with m-nitrophenyl) | Dd2 | 56 | [12] |
Note: A lower EC₅₀ value indicates higher potency.
Neuroprotective Effects
Emerging research suggests that 8-methoxyquinoline derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions that are implicated in neurotoxicity. In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that these compounds can protect against toxin-induced cell death.[13][15]
Experimental Workflows
The biological evaluation of 8-methoxyquinoline compounds typically follows standardized experimental workflows to assess their anticancer and antimicrobial activities.
Anticancer Activity Screening
A general workflow for screening the anticancer activity of 8-methoxyquinoline derivatives is depicted below.
Figure 2: General Workflow for In Vitro Anticancer Activity Screening.
Antimicrobial Activity Screening
The antimicrobial activity of 8-methoxyquinoline derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Figure 3: General Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).
Conclusion
8-Methoxyquinoline and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antimalarial, and neuroprotective agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies highlighted in the literature provide a valuable roadmap for the rational design of more potent and selective analogs. The detailed experimental protocols and quantitative data compiled in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of 8-methoxyquinoline-based compounds from the laboratory to clinical applications. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
physical and chemical characteristics of 8-methoxyquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 8-methoxyquinoline-5-carboxylic acid. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery as a potential phosphodiesterase 4 (PDE4) inhibitor.
Core Physical and Chemical Characteristics
This compound is a quinoline derivative with a methoxy group at the 8-position and a carboxylic acid at the 5-position. Its chemical structure imparts specific properties relevant to its use as a scaffold in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data has been compiled from various chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | N/A |
| Molecular Weight | 203.19 g/mol | N/A |
| Appearance | Brown or off-white solid | [1] |
| Boiling Point | 404.1 °C at 760 mmHg | N/A |
| Density | 1.325 g/cm³ | N/A |
| Flash Point | 198.2 °C | N/A |
| Refractive Index | 1.648 | N/A |
| pKa (predicted) | 9.21 ± 0.70 | N/A |
| Melting Point | Not experimentally determined; a related isomer, 8-methoxyisoquinoline-5-carboxylic acid, melts at 210-215 °C. | N/A |
| Solubility | Limited aqueous solubility, good solubility in DMSO. | N/A |
| Vapor Pressure | 0 mmHg at 25°C | N/A |
Spectral Data Interpretation
Infrared (IR) Spectroscopy: The IR spectrum of the related compound 8-methoxyquinoline-5-amino acetic acid shows characteristic absorptions that can be extrapolated. For this compound, the following characteristic peaks are expected[2]:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹.
-
C=C and C=N stretch (quinoline ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the carboxylic acid proton (which can be highly variable and may exchange with D₂O). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) in the 7.0-9.0 ppm region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 165-175 ppm). The aromatic and quinoline ring carbons will appear in the 100-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon will resonate around 55-60 ppm.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃, M-31), the carboxylic acid group (-•COOH, M-45), and potentially carbon monoxide (-CO, from the carboxylic acid)[3][4].
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of 8-methoxyquinoline-5-amino acetic acid[2]. This multi-step synthesis would likely begin with 8-hydroxyquinoline.
Step 1: Methylation of 8-Hydroxyquinoline to form 8-Methoxyquinoline
-
Dissolve 8-hydroxyquinoline in a suitable polar aprotic solvent such as acetone.
-
Add a slight molar excess of a weak base, for example, anhydrous potassium carbonate.
-
Add a methylating agent, such as methyl iodide, in a slight molar excess.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 8-methoxyquinoline by column chromatography or distillation.
Step 2: Nitration of 8-Methoxyquinoline to form 5-Nitro-8-methoxyquinoline
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Slowly add 8-methoxyquinoline to the cold nitrating mixture with stirring.
-
Allow the reaction to proceed for a short period at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the yellow precipitate, wash with cold water until neutral, and dry.
-
Recrystallize the crude 5-nitro-8-methoxyquinoline from a suitable solvent like methanol[2].
Step 3: Reduction of the Nitro Group to an Amino Group
-
Suspend 5-nitro-8-methoxyquinoline in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and a reducing agent (e.g., tin(II) chloride or tin metal).
-
Heat the mixture (e.g., on a water bath) with stirring until the reaction is complete (disappearance of the yellow starting material)[2].
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 5-amino-8-methoxyquinoline.
-
Extract the product with an organic solvent (e.g., chloroform), dry the organic layer, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Step 4: Sandmeyer Reaction to Convert the Amino Group to a Carboxylic Acid
-
Dissolve 5-amino-8-methoxyquinoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, which will catalyze the formation of the corresponding nitrile.
-
Isolate the nitrile intermediate.
-
Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid or base (e.g., refluxing with aqueous sulfuric acid or sodium hydroxide).
-
Neutralize the reaction mixture to precipitate the this compound.
-
Filter, wash, and recrystallize the final product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for the analysis of this compound.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline ring system (likely in the range of 230-280 nm).
-
Method Development: The gradient profile, flow rate, and column temperature should be optimized to achieve good peak shape and resolution from any impurities or related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is typically required.
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure elution of the derivatized analyte.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range that includes the molecular ion of the derivative and expected fragments.
Biological Activity and Experimental Workflows
This compound has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates various downstream signaling pathways, often resulting in anti-inflammatory effects.
Phosphodiesterase 4 (PDE4) Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like this compound.
PDE4-cAMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDE4 Inhibition Assay
A common method to determine the inhibitory potential of compounds against PDE4 is a fluorescence polarization (FP)-based assay. The workflow for such an assay is depicted below.
Workflow for a Fluorescence Polarization-based PDE4 inhibition assay.
Detailed Protocol for FP-based PDE4 Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute recombinant human PDE4 enzyme to the desired working concentration in a suitable assay buffer.
-
Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells of a low-volume, black microplate, add a small volume (e.g., 5 µL) of the inhibitor dilutions. Include positive controls (a known PDE4 inhibitor) and negative controls (DMSO vehicle).
-
Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product. This binding results in a large complex that tumbles slowly, leading to a high fluorescence polarization signal. Unreacted FAM-cAMP is a small molecule that tumbles rapidly, resulting in a low FP signal.
-
Incubate for an additional period (e.g., 30 minutes) at room temperature to allow for complete binding.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PDE4 activity by 50%.
-
This technical guide provides a foundational understanding of this compound for researchers and developers. Further experimental validation of the presented data is encouraged for specific applications.
References
Stability and Reactivity of 8-Methoxyquinoline-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyquinoline-5-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical development and materials science.[1] Its unique structure, featuring a quinoline core, a methoxy group, and a carboxylic acid moiety, imparts a range of chemical properties that are crucial for its application as a synthetic intermediate and a chelating agent.[1] This technical guide provides a comprehensive overview of the known and predicted stability and reactivity of this compound. Due to the limited availability of specific experimental data for this compound, this guide combines reported information with well-established principles of organic chemistry for quinoline and carboxylic acid derivatives. Furthermore, it outlines detailed experimental protocols for systematic evaluation of its stability and reactivity profiles, providing a roadmap for future research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and formulation settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Appearance | White to orange to green powder/crystalline solid | [2] |
| Melting Point | 280 °C (decomposes) | [2] |
| Storage Conditions | Room Temperature | [2] |
Stability Profile
While specific stability studies on this compound are not extensively reported in the public domain, its stability can be inferred from the behavior of related quinoline and carboxylic acid compounds. A comprehensive assessment of its stability should involve forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Predicted Stability
-
Thermal Stability: The reported melting point of 280 °C with decomposition suggests good thermal stability under normal storage and handling conditions.[2] However, prolonged exposure to high temperatures is expected to cause degradation.
-
Photostability: Quinolines can be susceptible to photodegradation. Therefore, it is anticipated that this compound may degrade upon exposure to UV or visible light. Protection from light during storage and handling is advisable.
-
Hydrolytic Stability: The compound's stability is expected to be pH-dependent. In highly acidic or alkaline conditions, hydrolysis of the methoxy group or other degradative reactions may occur, especially at elevated temperatures.
-
Oxidative Stability: The quinoline ring system and the methoxy group can be susceptible to oxidation. The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.
Proposed Forced Degradation Studies
To systematically evaluate the stability of this compound, a forced degradation study is recommended. The goal is to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods.[6] A proposed experimental design is outlined in Table 2.
Table 2: Proposed Experimental Plan for Forced Degradation Studies
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Solid-state at 105°C for 48 hours |
| Photodegradation | Exposure to UV light (254 nm) and visible light for a specified duration |
A stability-indicating HPLC method would need to be developed and validated to analyze the samples from these studies. This method should be capable of separating the parent compound from all significant degradation products.
Reactivity Profile
The reactivity of this compound is dictated by its three key functional components: the quinoline ring, the methoxy group, and the carboxylic acid group.
Quinoline Ring Reactivity
-
Electrophilic Aromatic Substitution: The quinoline ring is an aromatic system. The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The overall substitution pattern will be influenced by the interplay of these electronic effects. Nitration of the related 8-methoxyquinoline occurs at the 5-position, indicating the strong directing effect of the methoxy group.[9]
-
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation.
-
Chelation: The nitrogen atom of the quinoline ring and the oxygen of the methoxy group can act as a bidentate ligand, enabling the chelation of metal ions. This property is significant in its application in analytical chemistry and as a potential therapeutic agent.[1]
Carboxylic Acid Reactivity
The carboxylic acid group at the 5-position can undergo typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines to form amides, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Salt Formation: Reaction with bases to form carboxylate salts.
Methoxy Group Reactivity
The 8-methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding 8-hydroxyquinoline derivative.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are based on general organic chemistry principles and procedures for related compounds.
Protocol for Esterification
-
Dissolution: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.
Protocol for Amide Formation (via Acyl Chloride)
-
Acyl Chloride Formation: Suspend this compound (1 equivalent) in thionyl chloride (SOCl₂) and reflux for 2-3 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).
-
Addition of Amine: Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent, dropwise at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.
Visualizations
Proposed Experimental Workflow for Stability Studies
Caption: Proposed workflow for forced degradation studies.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological activities of this compound and its derivatives may elucidate such interactions in the future.
Conclusion
This compound is a compound of interest with favorable characteristics for applications in medicinal chemistry and material science, attributed to its inherent stability and versatile reactivity.[1] This guide has synthesized the available information and provided a predictive framework for its stability and reactivity based on the established chemistry of its constituent functional groups. The detailed experimental protocols and proposed study workflows offer a practical starting point for researchers to rigorously characterize this promising molecule. Further investigation, particularly through systematic forced degradation studies and exploration of its biological activities, will be crucial in fully realizing its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. longdom.org [longdom.org]
- 9. nnpub.org [nnpub.org]
Methodological & Application
Applications of 8-Methoxyquinoline-5-carboxylic Acid in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its quinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in drugs targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2] The presence of the methoxy and carboxylic acid groups at positions 8 and 5, respectively, provides strategic points for chemical modification, allowing for the generation of diverse compound libraries for drug discovery. This document provides an overview of the applications of this compound in pharmaceutical development, along with detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.
Key Application Areas
The primary application of this compound in pharmaceutical development lies in its use as a scaffold for the synthesis of novel therapeutic agents. The quinoline core is associated with a broad spectrum of biological activities, and derivatives of this compound are being explored for their potential in:
-
Neuroprotection: Quinoline derivatives are investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]
-
Anticancer Therapy: The quinoline structure is found in numerous anticancer agents, and derivatives are frequently screened for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Applications: Certain quinoline-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.
-
Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs, and new derivatives are continuously being explored for their efficacy against resistant strains.
Data Presentation: Biological Activities of Quinoline Derivatives
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of structurally related quinoline compounds to provide a comparative context for researchers.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based tubulin inhibitor | Multiple (NCI-60 panel) | Varies (sub-micromolar for potent analogs) | [4] |
| Quinolone/Quinoline derivatives | MCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical) | Selective cytotoxicity observed | [5] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) |
Table 2: Neuroprotective and Enzyme Inhibitory Activity of Representative Quinoline Derivatives
| Compound Class | Assay | Activity/IC50 | Reference |
| Quinolylnitrones | MAO and ChE inhibition | IC50 values vary depending on substitution | [6] |
| Quinoline Derivatives | Antioxidant and neuroprotective assays | Potent antioxidant effects and neuroprotection in cell-based models | [7] |
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxyquinoline-5-carboxamides
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common step in creating new chemical entities for screening.
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.1 equivalents) or a carbodiimide like EDC (1.2 equivalents) in the presence of an activating agent like HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
Step 2: Amide Bond Formation
-
To the solution of the activated ester, add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol outlines the determination of the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro Neuroprotection Assay against Excitotoxicity
This protocol assesses the ability of a compound to protect neurons from cell death induced by an excitotoxic agent like quinolinic acid or an NMDA receptor agonist.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in 96-well plates.[9]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Excitotoxicity: Add the excitotoxic agent (e.g., quinolinic acid or MPP+) to the wells. Include control wells with untreated cells, cells treated only with the excitotoxic agent, and cells treated only with the test compound.[3]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a suitable assay such as the MTT assay (as described in Protocol 2) or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the excitotoxic agent alone and determine the EC50 value (the concentration that provides 50% of the maximum protection).
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 8-Methoxyquinoline-5-carboxylic Acid as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-5-carboxylic acid is a quinoline derivative with significant potential as a chelating agent. Its molecular structure, featuring a nitrogen atom in the quinoline ring and a carboxylic acid group, allows for the formation of stable complexes with various metal ions. This property makes it a valuable tool in diverse scientific fields, including analytical chemistry, pharmaceutical development, and materials science.[1][2] In analytical applications, it can be utilized for the detection and quantification of metal ions.[1][2] In the realm of drug development, its ability to chelate metal ions is being explored for therapeutic purposes, particularly in targeting specific biological pathways.[2] Furthermore, its chelating properties are of interest in materials science for the development of novel materials with enhanced properties.[2]
Data Presentation
Note: Extensive searches for quantitative data regarding the stability constants of this compound with a wide range of metal ions did not yield specific experimental values. The following table is a representative example based on data for a structurally related compound, 8-hydroxyquinoline-2-carboxylic acid, to illustrate how such data would be presented. These values are for illustrative purposes only and should not be considered as experimentally determined constants for this compound.
Table 1: Representative Metal Complex Stability Constants (Log K1) for 8-Hydroxyquinoline-2-carboxylic Acid
| Metal Ion | Log K1 |
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| Sr(II) | 4.82 |
| Ba(II) | 4.10 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and is intended for illustrative purposes only.[3]
Experimental Protocols
Note: A detailed, experimentally validated protocol for the synthesis of this compound was not found in the available literature. The following protocol is for the synthesis of a structurally similar compound, 8-methoxyquinoline-5-aminoacetic acid, and is provided as a reference.[1] Researchers should adapt and optimize this procedure for the synthesis of this compound.
Protocol 1: Synthesis of a Related Compound - 8-Methoxyquinoline-5-Aminoacetic Acid
This protocol describes a multi-step synthesis starting from 8-hydroxyquinoline.
Step 1: Preparation of 8-Methoxyquinoline
-
To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).[1]
-
Reflux the reaction mixture for 24 hours.[1]
-
Allow the mixture to cool to room temperature.
-
The resulting product is 8-methoxyquinoline. A 71% yield has been reported for a similar synthesis.[4]
Step 2: Preparation of 5-Nitro-8-Methoxyquinoline
-
Prepare a nitrating mixture by mixing 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid with cooling.[1]
-
In the cold mixture, add 50 mg of 8-methoxyquinoline with shaking to dissolve.[1]
-
The reaction should be complete in 10-15 minutes.[1]
-
Pour the mixture into cold water to precipitate the yellow 5-nitro-8-methoxyquinoline.[1]
-
Filter the precipitate under vacuum and dry over anhydrous calcium chloride.[1]
-
Recrystallize the solid from 50 mL of 95% methanol. A 77% yield has been reported.[1]
Step 3: Reduction of 5-Nitro-8-Methoxyquinoline to 5-Amino-8-Methoxyquinoline
-
Dissolve 0.050 g of 5-nitro-8-methoxyquinoline in 10 mL of concentrated hydrochloric acid.[1]
-
Add 1 g of tin dust with vigorous shaking.[1]
-
Heat the mixture on a water bath for 1 hour until the nitro compound has completely reacted.[1]
-
Cool the reaction mixture to about 30°C and neutralize with 40 mL of cold water.[1]
-
Extract the product with 40 mL of chloroform to obtain a brownish solid.[1]
-
Further purify the product by recrystallization and column chromatography. A 96% yield has been reported.[1]
Step 4: Preparation of 8-Methoxyquinoline-5-Aminoacetic Acid
-
In a 100 cm³ flask, dissolve 0.041 g of 5-amino-8-methoxyquinoline in 20 mL of 5% sodium carbonate solution.[1]
-
Add 0.025 g of monochloroacetic acid to the mixture and stir for 3 hours.[1]
-
Neutralize the reaction medium with 10 cm³ of concentrated hydrochloric acid to precipitate a whitish solid.[1]
-
Filter, dry, and recrystallize the precipitate from 25 mL of methanol. A 60.97% yield has been reported.[1]
Protocol 2: Spectrophotometric Determination of Metal Ions (General Procedure)
Note: A specific protocol for using this compound for spectrophotometric analysis was not available. The following is a general protocol adapted from the use of other quinoline-based chelating agents.[5][6] This protocol will require optimization for specific metal ions and instrumentation.
1. Reagent Preparation:
- Prepare a standard stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO, followed by dilution in an appropriate buffer).
- Prepare standard solutions of the metal ions of interest.
- Prepare buffer solutions to control the pH of the reaction mixture.
2. Determination of Optimal Wavelength (λmax):
- Prepare a solution containing a known concentration of the metal ion and an excess of the this compound solution at the optimal pH.
- Scan the UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λmax).
3. Calibration Curve:
- Prepare a series of standard solutions containing varying concentrations of the metal ion and a fixed, excess concentration of the this compound solution at the optimal pH.
- Measure the absorbance of each standard at the predetermined λmax.
- Plot a graph of absorbance versus metal ion concentration to generate a calibration curve.
4. Sample Analysis:
- Prepare the sample solution, ensuring it is within the linear range of the calibration curve and at the optimal pH.
- Add the this compound solution in excess.
- Measure the absorbance of the sample at the λmax.
- Determine the concentration of the metal ion in the sample by interpolating from the calibration curve.
Signaling Pathway Visualization
Note: No specific studies detailing the effect of this compound on signaling pathways were identified. The following diagram illustrates a hypothetical signaling pathway based on the known anticancer activity of other quinoline derivatives, which have been shown to interfere with pathways like the PI3K/Akt/mTOR pathway.[7] This is a generalized representation and requires experimental validation for this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow Visualization
Caption: Spectrophotometric metal ion analysis workflow.
References
Application Notes and Protocols: 8-Methoxyquinoline-5-carboxylic Acid in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-methoxyquinoline-5-carboxylic acid and its derivatives in the synthesis of advanced functional materials. The unique chelating properties and inherent fluorescence of the quinoline core make this compound a versatile building block for creating sophisticated materials for applications in sensing, optoelectronics, and catalysis.[1] This document outlines detailed experimental protocols, data presentation tables, and conceptual diagrams to guide researchers in the application of this compound in materials science.
Application in Fluorescent Chemosensors
The quinoline scaffold is a well-established platform for the development of fluorescent chemosensors due to its ability to form stable complexes with metal ions, often resulting in a significant change in fluorescence intensity.[2] Derivatives of this compound can be designed to exhibit high selectivity and sensitivity for specific metal ions, making them valuable tools for environmental monitoring and biological imaging.
Rationale for Use in Fluorescent Sensors
The carboxylic acid group at the 5-position of 8-methoxyquinoline provides a convenient handle for further chemical modification, allowing for the attachment of various recognition moieties to tailor the sensor's selectivity. The methoxy group at the 8-position can influence the electronic properties of the quinoline ring, potentially enhancing the fluorescence quantum yield and photostability of the resulting sensor. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can act as a bidentate chelation site for metal ions.
Experimental Protocol: Synthesis of a Hypothetical Fluorescent Sensor for Zn 2+^{2+}2+
This protocol describes a two-step synthesis of a fluorescent sensor for zinc ions, adapted from methodologies for similar 8-hydroxyquinoline derivatives.[3] The workflow involves the esterification of this compound with a suitable alcohol containing a zinc-binding moiety.
Materials:
-
This compound
-
2-(2-Hydroxyethyl)pyridine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO(_{3})), saturated solution
-
Brine
-
Magnesium sulfate (MgSO(_{4})), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Esterification: To the activated acid solution, add 2-(2-hydroxyethyl)pyridine (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired fluorescent sensor.
Data Presentation: Photophysical Properties
The photophysical properties of the synthesized sensor should be characterized both in the absence and presence of the target analyte (e.g., Zn
2+
).
| Property | Free Sensor | Sensor-Zn
|
| Absorption Maximum ((\lambda{abs}), nm) | e.g., 320 | e.g., 350 |
| Emission Maximum ((\lambda_{em}), nm) | e.g., 450 | e.g., 480 |
| Fluorescence Quantum Yield ((\Phi_{F})) | e.g., 0.10 | e.g., 0.50 |
Molar Extinction Coefficient ((\epsilon), M
| e.g., 5,000 | e.g., 8,000 |
| Stokes Shift (nm) | e.g., 130 | e.g., 130 |
Note: The values presented in this table are hypothetical and should be determined experimentally.
Workflow Diagram
Caption: Workflow for the synthesis and application of a fluorescent sensor.
Application in Organic Light-Emitting Diodes (OLEDs)
8-Hydroxyquinoline and its derivatives are renowned for their application in organic light-emitting diodes (OLEDs), most notably as the emissive and electron-transporting material in the form of metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq(_{3})).[4][5][6] The introduction of a methoxy group and a carboxylic acid functionality on the quinoline ring allows for the tuning of the electronic properties and the formation of novel metal complexes with potentially improved performance characteristics.
Rationale for Use in OLEDs
The this compound ligand can be used to synthesize metal complexes that serve as the emissive layer in an OLED device. The methoxy group can influence the emission color and the carboxylic acid group can be used to anchor the complex to a substrate or to form polymeric materials. The choice of the central metal ion (e.g., Al
3+
, Zn2+
3+
Experimental Protocol: Synthesis of a Hypothetical Aluminum Complex for OLEDs
This protocol describes a generalized synthesis of a tris-ligand aluminum complex using this compound.
Materials:
-
This compound
-
Aluminum isopropoxide (Al(O-i-Pr)(_{3}))
-
Anhydrous ethanol
-
Anhydrous toluene
Procedure:
-
Ligand Solution: In a round-bottom flask, dissolve this compound (3.0 eq) in anhydrous ethanol with gentle heating.
-
Metal Precursor Solution: In a separate flask, dissolve aluminum isopropoxide (1.0 eq) in anhydrous toluene.
-
Reaction: Slowly add the ligand solution to the aluminum isopropoxide solution with vigorous stirring at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. A precipitate should form during this time.
-
Isolation: After cooling to room temperature, the precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with ethanol and then purified by sublimation under high vacuum to obtain a high-purity material suitable for OLED device fabrication.
Data Presentation: Electroluminescent Properties
The performance of the synthesized metal complex in an OLED device should be characterized.
| Property | Value |
| Device Structure | e.g., ITO/PEDOT:PSS/Complex/LiF/Al |
| Emission Color | e.g., Green |
| Electroluminescence Peak ((\lambda_{EL}), nm) | e.g., 520 |
Maximum Luminance (cd/m
| e.g., 10,000 |
| Current Efficiency (cd/A) | e.g., 5.0 |
| External Quantum Efficiency (%) | e.g., 2.5 |
Note: The values presented in this table are hypothetical and depend on the specific device architecture and material properties.
OLED Device Fabrication Workflow
Caption: General workflow for OLED device fabrication.
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid functionality of this compound makes it a suitable candidate as an organic linker for the synthesis of novel MOFs.
Rationale for Use in MOFs
The rigid quinoline backbone can lead to the formation of robust frameworks with permanent porosity. The methoxy group and the nitrogen atom of the quinoline ring can provide additional coordination sites or act as functional groups within the pores of the MOF, potentially leading to materials with interesting catalytic or sensing properties. The inherent luminescence of the quinoline moiety could also be retained in the MOF structure, leading to luminescent MOFs for sensing applications.
Experimental Protocol: Hypothetical Solvothermal Synthesis of a MOF
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO({3}))({2})·6H(_{2})O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reactant Mixture: In a glass vial, dissolve this compound (1.0 eq) and zinc nitrate hexahydrate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial and place it in an oven at a constant temperature (e.g., 80-120 °C) for 24-72 hours.
-
Isolation: After the reaction, allow the vial to cool slowly to room temperature. Crystals of the MOF should have formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.
-
Activation: To remove the solvent molecules from the pores, the crystals are typically activated by solvent exchange with a more volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum.
Data Presentation: MOF Characterization
The synthesized MOF should be thoroughly characterized to determine its structure and properties.
| Characterization Technique | Expected Information |
| Powder X-ray Diffraction (PXRD) | Crystalline phase and structure confirmation |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content |
| Nitrogen Adsorption-Desorption Isotherm | Surface area (BET), pore volume, and pore size distribution |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand coordination |
| Fluorescence Spectroscopy | Luminescent properties of the MOF |
MOF Synthesis and Characterization Pathway
Caption: Pathway for the synthesis and characterization of a Metal-Organic Framework.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rroij.com [rroij.com]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. Mechanochemical synthesis of luminescent quinolin-8-olate complexes directly from metal (hydr)oxide precursors: A case study for spectroscopic in situ monitoring - ACS Green Chemistry [gcande.digitellinc.com]
- 5. Efficient, scalable, and solvent-free mechanochemical synthesis of the OLED material Alq3(q = 8-Hydroxyquinolinate) -ORCA [orca.cardiff.ac.uk]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Metal Ion Detection with 8-Methoxyquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-5-carboxylic acid is a versatile chelating agent utilized in analytical chemistry for the detection and quantification of various metal ions.[1] As a derivative of the renowned 8-hydroxyquinoline, its unique structure, featuring a methoxy group and a quinoline ring, allows it to form stable complexes with metal ions.[1] This interaction often results in a measurable change in the compound's photophysical properties, making it a valuable tool for developing sensitive and selective analytical methods. The primary techniques employed for metal ion detection using this compound and its analogs are fluorescence spectroscopy and UV-Visible spectrophotometry. Upon chelation with a metal ion, the compound can exhibit enhanced fluorescence ("turn-on" response) or a distinct shift in its absorption spectrum, enabling quantitative analysis.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound and its closely related derivatives in metal ion detection.
Principle of Detection: Chelation-Induced Spectroscopic Changes
The fundamental principle behind the detection of metal ions using this compound lies in the process of chelation. The quinoline nitrogen and the oxygen from the methoxy (or a hydroxyl group in parent compounds) and carboxylic acid groups can act as donor atoms, binding to a metal ion to form a stable, heterocyclic ring structure. This complex formation alters the electronic distribution and rigidity of the molecule.
-
Fluorimetric Detection: Many quinoline derivatives are weakly fluorescent on their own. However, upon complexation with a metal ion, the rigidity of the structure increases, which can limit non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity. This "turn-on" fluorescence is directly proportional to the concentration of the metal ion under specific conditions.[2]
-
Spectrophotometric (Colorimetric) Detection: The formation of the metal complex can also cause a shift in the maximum absorption wavelength (λmax) of the compound, leading to a color change. According to Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the metal-ligand complex.
The selectivity of the sensor for a particular metal ion can be tuned by modifying the solvent system, pH, and the presence of masking agents.
Quantitative Data Summary
The following tables summarize the performance of 8-hydroxyquinoline derivatives, which are structurally and functionally similar to this compound, for the detection of various metal ions. This data is provided as a reference to indicate the potential analytical performance.
Table 1: Spectrophotometric Detection of Metal Ions with 8-Hydroxyquinoline Derivatives
| Metal Ion | Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Zinc (Zn²⁺) | 8-Hydroxyquinoline | 384 | 1 - 5 | 1.578 x 10³ | [5] |
| Cadmium (Cd²⁺) | 8-Hydroxyquinoline | 400 | 0.5 - 8.0 | 0.75 x 10⁴ | [6] |
| Zinc (Zn²⁺) | 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Not Specified | 0.05 - 1.0 | 3.75 x 10⁴ | [7] |
| Cobalt (Co²⁺) | 8-Hydroxyquinoline | 371 | Not Specified | Not Specified | [8] |
| Nickel (Ni²⁺) | 8-Hydroxyquinoline | 366 | Not Specified | Not Specified | [8] |
Table 2: Fluorimetric Detection of Metal Ions with 8-Hydroxyquinoline Derivatives
| Metal Ion | Reagent | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Reference |
| Iron (Fe³⁺) | 5-(4-methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline | 317 | 534 | 2 nM (0.12 ng/mL) | [2] |
| Cadmium (Cd²⁺) | 8-Hydroxyquinoline-5-sulfonic acid | Not Specified | Not Specified | Subpicomole | [9] |
| Magnesium (Mg²⁺) | 8-Hydroxyquinoline-5-sulfonic acid | Not Specified | Not Specified | Subpicomole | [9] |
| Zinc (Zn²⁺) | 8-Hydroxyquinoline-5-sulfonic acid | Not Specified | Not Specified | Subpicomole | [9] |
Experimental Protocols
The following are generalized protocols for the detection of metal ions using this compound or its analogs. Optimization of parameters such as pH, reagent concentration, and incubation time may be necessary for specific applications.
Protocol 1: General Fluorimetric Detection of Metal Ions
This protocol describes a general method for quantifying metal ions using a fluorescent response.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Aqueous buffer (e.g., HEPES, Tris-HCl at a desired pH)
-
Stock solutions of metal ion salts (e.g., ZnCl₂, CuCl₂, etc.) of high purity
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of the desired metal ions in deionized water or a suitable buffer.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Assay Setup:
-
Prepare a working sensor solution by diluting the this compound stock solution in the working buffer to a final concentration (e.g., 10-50 µM).
-
In the wells of a 96-well plate, add the working sensor solution.
-
To create a calibration curve, add varying concentrations of the target metal ion solution to the wells.
-
For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.
-
Include a blank control containing only the sensor solution in the buffer.
-
-
Measurement:
-
Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by scanning the spectrum of the sensor in the presence of the metal ion.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) based on the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/S).
-
Protocol 2: General Spectrophotometric (Colorimetric) Detection of Metal Ions
This protocol provides a general method for quantifying metal ions based on changes in UV-Visible absorbance.
Materials:
-
This compound
-
Ethanol or other suitable solvent
-
Aqueous buffer (e.g., borate buffer, acetate buffer at a desired pH)
-
Stock solutions of metal ion salts (e.g., ZnSO₄, CdCl₂, etc.)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength range)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution (e.g., 1 mM) of this compound in ethanol.
-
Prepare stock solutions (e.g., 10 mM) of metal ions in deionized water.
-
Prepare the appropriate buffer solution for maintaining the optimal pH.
-
-
Assay and Measurement:
-
In a cuvette, place a solution of the sensor (e.g., 20 µM in the chosen buffer) and record its UV-Vis absorption spectrum to determine the initial λmax.
-
Titrate the sensor solution by incrementally adding small aliquots of the target metal ion stock solution.
-
Record the absorption spectrum after each addition until no further change is observed. Note the new λmax of the complex.
-
-
Quantitative Analysis:
-
Prepare a series of solutions with a fixed concentration of the sensor and varying concentrations of the target metal ion.
-
Measure the absorbance of each solution at the λmax of the metal-ligand complex.
-
Plot the absorbance versus the metal ion concentration to generate a calibration curve.
-
Ensure that the measurements fall within the linear range of the Beer-Lambert law.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General mechanism of metal ion detection.
Caption: Workflow for fluorescent metal ion detection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. scielo.br [scielo.br]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 8-methoxyquinoline-5-amino acetic acid, a quinoline derivative with potential pharmacological and herbicidal properties.[1][2] The synthesis is a multi-step process beginning with the commercially available starting material, 8-hydroxyquinoline. The protocol herein is based on established laboratory procedures.[1]
Experimental Protocols
The synthesis of 8-methoxyquinoline-5-amino acetic acid is accomplished in four primary stages.
Step 1: Synthesis of 8-Methoxyquinoline
This initial step involves the methylation of 8-hydroxyquinoline.
-
Materials: 8-hydroxyquinoline (1.05 g, 7.23 mmol), acetone (15 mL), solid potassium carbonate (1.0 g, 7.24 mmol), and methyl iodide (0.45 mL, 7.23 mmol).
-
Procedure:
-
To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.
-
Reflux the reaction mixture for 24 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting product is 8-methoxyquinoline.
-
Step 2: Synthesis of 5-Nitro-8-Methoxyquinoline
This stage introduces a nitro group at the 5-position of the quinoline ring.
-
Materials: 8-methoxyquinoline (50 mg), concentrated sulphuric acid (5 cm³), and concentrated nitric acid (4 cm³).
-
Procedure:
-
Mix concentrated sulphuric acid and concentrated nitric acid with cooling.
-
Add 8-methoxyquinoline to the cold acid mixture with shaking to dissolve. The reaction is expected to complete in 10-15 minutes.
-
Pour the mixture into cold water to precipitate the yellow product.
-
Filter the precipitate under a vacuum and dry it over anhydrous calcium chloride.
-
Recrystallize the solid from 50 mL of 95% methanol to obtain pure 5-nitro-8-methoxyquinoline.[1]
-
Step 3: Synthesis of 5-Amino-8-Methoxyquinoline
This step involves the reduction of the nitro group to an amino group.
-
Materials: 5-nitro-8-methoxyquinoline (0.050 g), concentrated hydrochloric acid (10 mL), and tin dust (1 g).
-
Procedure:
-
Dissolve 5-nitro-8-methoxyquinoline in concentrated hydrochloric acid and add tin dust with vigorous shaking.
-
Heat the mixture on a water bath for 1 hour.
-
Allow the reaction mixture to cool to approximately 30°C and neutralize with 40 mL of cold water.
-
Extract the product with 40 mL of chloroform to obtain a brownish solid.
-
Purify the product further by recrystallization and column chromatography to yield 5-amino-8-methoxyquinoline.[1]
-
Step 4: Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid
The final step is the coupling of the amino-substituted quinoline with monochloroacetic acid.
-
Materials: 5-amino-8-methoxyquinoline (0.041 g), 5% sodium carbonate solution (20 mL), and monochloroacetic acid (0.025 g).
-
Procedure:
-
In a 100 cm³ flask, dissolve 5-amino-8-methoxyquinoline in the sodium carbonate solution.
-
Add monochloroacetic acid to the mixture and stir the reaction medium for 3 hours.
-
Neutralize the medium with 10 cm³ of concentrated hydrochloric acid to precipitate a whitish solid.
-
Filter the precipitate, dry it, and recrystallize from 25 mL of methanol to obtain the final product, 8-methoxyquinoline-5-amino acetic acid.[1]
-
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Product | Starting Material | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | 8-Methoxyquinoline | 8-Hydroxyquinoline | K₂CO₃, CH₃I, Acetone | 24 hours | 71%[3] | - |
| 2 | 5-Nitro-8-Methoxyquinoline | 8-Methoxyquinoline | H₂SO₄, HNO₃ | 10-15 minutes | 77%[1][3] | 115[1][3] |
| 3 | 5-Amino-8-Methoxyquinoline | 5-Nitro-8-Methoxyquinoline | Sn, HCl | 1 hour | 96%[1] | 142[1] |
| 4 | 8-Methoxyquinoline-5-Amino Acetic Acid | 5-Amino-8-Methoxyquinoline | ClCH₂COOH, Na₂CO₃ | 3 hours | 60.97%[1] | 142[1] |
Experimental Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for 8-methoxyquinoline-5-amino acetic acid.
References
Application Notes and Protocols: The Role of 8-Methoxyquinoline-5-carboxylic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of 8-methoxyquinoline-5-carboxylic acid, drawing upon its structural features and the known reactivity of related quinoline derivatives. While specific catalytic systems employing this exact molecule are not extensively documented in publicly available literature, its inherent properties as a chelating agent suggest its utility as a ligand in various metal-catalyzed reactions.
Introduction
This compound is a versatile heterocyclic compound featuring a quinoline backbone, a methoxy group at the 8-position, and a carboxylic acid group at the 5-position.[1] Its structure suggests a strong potential for coordination with metal centers, making it an attractive candidate for ligand development in catalysis. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid and methoxy groups can act as donor atoms, allowing for the formation of stable chelate complexes with a variety of transition metals.[1] This chelating ability is crucial for modulating the reactivity and selectivity of metal catalysts.[1]
Potential Catalytic Applications
Based on the known catalytic activity of similar quinoline-based ligands, this compound is a promising candidate for application in several areas of catalysis, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: Quinoline derivatives are known to be effective ligands in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. The this compound ligand could potentially stabilize the palladium catalyst, enhance its reactivity, and influence the regioselectivity of these transformations. The carboxylic acid moiety might also play a role in the reaction mechanism, potentially through substrate pre-coordination or by influencing the solubility of the catalytic species.
-
Copper-Catalyzed Reactions: Copper catalysis is widely used for C-N, C-O, and C-S bond formation. The chelating nature of this compound could be beneficial in stabilizing copper(I) and copper(II) oxidation states, which are key intermediates in many copper-catalyzed processes. Its application could be explored in Ullmann-type couplings and click chemistry.
-
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis. The rigid quinoline scaffold can provide a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in a variety of transformations.
Hypothetical Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The following is a generalized, hypothetical protocol for a Suzuki-Miyaura coupling reaction where this compound could be investigated as a ligand. This protocol is based on standard procedures and would require optimization for specific substrates.
Reaction:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl halide (Ar-X)
-
Arylboronic acid (Ar'-B(OH)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and this compound (1-10 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the optimization of a Suzuki-Miyaura coupling reaction using this compound as a ligand.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | 8 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | PdCl₂(PPh₃)₂ (2) | 4 | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |
| 4 | Pd(OAc)₂ (1) | 2 | K₃PO₄ | THF/H₂O | 80 | 24 | 68 |
Visualizations
Diagram 1: Chelation of a Metal Ion by this compound
References
Application Notes and Protocols: Herbicidal Potential of 8-Methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and experimental protocols for investigating the herbicidal potential of 8-methoxyquinoline derivatives. The quinoline scaffold is a promising starting point for the development of novel herbicides.[1][2][3]
Application Notes
Recent studies have highlighted the potential of quinoline derivatives as effective agrochemicals.[3] Specifically, derivatives of 8-methoxyquinoline have demonstrated herbicidal activity. One such compound, 8-methoxyquinoline-5-amino acetic acid, was synthesized and showed potent herbicidal effects in a preliminary study.[4][5] When applied to weeds, the compound caused them to dry out completely within 11 days, indicating significant herbicidal efficacy.[4]
The precise mechanism of action for many quinoline-based herbicides is still under investigation.[1] However, a common target for this class of compounds is the inhibition of photosynthetic electron transport (PET).[6][7] Several quinoline derivatives have been shown to inhibit photosynthesis in spinach chloroplasts, suggesting that this may be a primary mode of action for their herbicidal effects.[6] The 8-hydroxyquinoline scaffold, a close relative and precursor to 8-methoxyquinoline, is known for its fungicidal and insecticidal properties, further establishing the broad biological activity of this chemical family.[8][9]
The synthesis of these compounds is generally straightforward, often starting from 8-hydroxyquinoline, which is then methylated to form 8-methoxyquinoline.[5][10] Further functionalization can be achieved through nitration, reduction, and coupling reactions to introduce various side chains that can modulate the herbicidal activity.[5]
Quantitative Data Summary
While specific quantitative data for the herbicidal activity of 8-methoxyquinoline derivatives on whole plants is limited in the reviewed literature, data on the inhibition of photosynthetic electron transport (PET) by related quinoline derivatives provides valuable insight into their potential mechanism and efficacy.
Table 1: Qualitative Herbicidal Activity of 8-Methoxyquinoline-5-Amino Acetic Acid
| Compound | Observation | Time Frame | Reference |
| 8-Methoxyquinoline-5-Amino Acetic Acid | Complete desiccation of weeds | 11 days | [4] |
Table 2: Photosynthesis-Inhibiting Activity of Substituted Quinoline Derivatives
Data represents IC50 values related to the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts and chlorophyll content reduction in Chlorella vulgaris.[6]
| Compound No. | R Substituent | R' Substituent | PET Inhibition IC50 (µmol/L) - Spinach Chloroplasts | C. vulgaris Chlorophyll Reduction IC50 (µmol/L) |
| 5 | 5-COOH | H | 146 | >500 |
| 6 | 6-COOH | 4-Cl | 487 | 96 |
| 7 | 7-COOH | 2-Cl | 215 | 115 |
| 8 | 8-COOH | 3-Cl | >500 | >500 |
| 9 | 5,8-COOH | 2-OCH3 | >500 | >500 |
| 10 | 5-COOH | 3-Br | >500 | >500 |
| DCMU (Standard) | - | - | 1.9 | 7.3 |
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid
This protocol is adapted from the synthetic route described by Adewole E., et al.[4][5]
A. Synthesis of 8-Methoxyquinoline
-
Start with 8-hydroxyquinoline.
-
Perform methylation of the hydroxyl group to yield 8-methoxyquinoline. The product should be purified, and its identity confirmed by IR spectroscopy.[10]
B. Synthesis of 5-Nitro-8-Methoxyquinoline
-
Dissolve 50 mg of 8-methoxyquinoline in a suitable cold acid mixture (e.g., concentrated sulfuric and nitric acid).
-
Allow the reaction to proceed for 10-15 minutes. The methoxy group is strongly activating, leading to a rapid reaction.
-
Pour the reaction mixture into cold water to precipitate the yellow 5-nitro-8-methoxyquinoline.
-
Filter the precipitate under vacuum and dry it over anhydrous calcium chloride.
-
Recrystallize the solid from 95% methanol. The expected yield is approximately 77%.[5]
C. Synthesis of 5-Amino-8-Methoxyquinoline
-
Dissolve 0.050 g of 5-nitro-8-methoxyquinoline in 10 mL of concentrated hydrochloric acid.
-
Add 1 g of tin dust with vigorous shaking.
-
Heat the mixture on a water bath for 1 hour until the nitro compound is consumed.
-
Cool the reaction mixture to approximately 30°C and neutralize it with 40 mL of cold water.
-
Extract the product with 40 mL of chloroform.
-
Purify the resulting brownish solid by column chromatography to obtain 5-amino-8-methoxyquinoline. The expected yield is approximately 96%.[5]
D. Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid
-
Dissolve 0.041 g of 5-amino-8-methoxyquinoline in 20 mL of a 5% sodium carbonate solution in a 100 cm³ flask.
-
Add 0.025 g of monochloroacetic acid to the mixture.
-
Stir the reaction medium for 3 hours.
-
Neutralize the medium with 10 cm³ of concentrated hydrochloric acid to precipitate a whitish solid.
-
Filter the precipitate, dry it, and recrystallize from methanol. The expected yield is approximately 61%.[5]
Protocol 2: Post-Emergence Herbicidal Activity Assay (General Protocol)
This is a general protocol for assessing the herbicidal activity of a test compound on young plants.
-
Plant Cultivation:
-
Sow seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a model crop species (e.g., Zea mays - corn) in small pots containing a standard potting mix.
-
Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-3 true leaf stage.
-
-
Preparation of Test Solution:
-
Dissolve the synthesized 8-methoxyquinoline derivative in a minimal amount of a suitable solvent (e.g., DMSO or acetone).
-
Prepare a stock solution. From this stock, create a series of dilutions (e.g., 1000, 500, 250, 100, 50 ppm) in water containing a surfactant (e.g., 0.1% Tween-20) to ensure even coverage.
-
Prepare a negative control solution (solvent + surfactant in water) and a positive control using a commercial herbicide.
-
-
Application of Test Compound:
-
Use a laboratory spray chamber to apply the test solutions evenly to the foliage of the plants. Ensure complete coverage of the leaves.
-
Treat a group of replicate plants (e.g., 3-4 pots) for each concentration and control.
-
-
Evaluation:
-
Return the plants to the controlled environment.
-
Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Score the herbicidal damage on a scale of 0% (no effect) to 100% (complete plant death). Note symptoms such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition.
-
At the end of the experiment, the fresh weight of the above-ground biomass can be measured and compared to the negative control to quantify the growth inhibition.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of Quinolines and their Agrochemical potential | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential | Journal of Advance Research in Applied Science (ISSN 2208-2352) [nnpub.org]
- 5. nnpub.org [nnpub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Methoxyquinoline Compounds: Evaluating Antibacterial and Antifungal Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 8-methoxyquinoline and its derivatives, which are part of the broader, well-studied class of 8-hydroxyquinoline compounds. The following sections detail their synthesis, antimicrobial efficacy, and the experimental protocols required to evaluate their activity. This information is intended to serve as a foundational resource for the development of new antimicrobial agents.
Introduction
Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 8-hydroxyquinoline (8HQ) and its derivatives have attracted significant attention for their potent antibacterial and antifungal effects.[1][2] The methylation of the hydroxyl group to form 8-methoxyquinoline can influence the compound's biological activity, and its derivatives continue to be explored for novel therapeutic applications. The primary antimicrobial mechanism of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are crucial for various cellular processes in bacteria and fungi.[3]
Synthesis of 8-Methoxyquinoline Derivatives
A common synthetic route to 8-methoxyquinoline involves the methylation of 8-hydroxyquinoline. Further derivatization can be achieved through various reactions to introduce different functional groups onto the quinoline core, potentially enhancing antimicrobial activity.
A general synthesis workflow is outlined below:
Caption: General workflow for the synthesis of 8-methoxyquinoline and its derivatives.
Antimicrobial Activity Data
The following tables summarize the quantitative antimicrobial activity of 8-methoxyquinoline and related 8-hydroxyquinoline derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM or µg/mL, or as the zone of inhibition in mm.
Table 1: Antibacterial Activity of 8-Methoxyquinoline and Derivatives
| Compound | Bacterial Strain | MIC (µM) | Zone of Inhibition (mm) | Reference |
| 8-Methoxyquinoline | Bacillus subtilis | - | Strong Activity | [4] |
| 8-Methoxyquinoline | Salmonella spp. | - | Strong Activity | [4] |
| 8-Methoxyquinoline | Salmonella typhi | - | Strong Activity | [4] |
| 5-Nitro-8-Methoxyquinoline | Bacillus subtilis | - | Less Active than 8-Methoxyquinoline | [4] |
| 5-Nitro-8-Methoxyquinoline | Salmonella spp. | - | Less Active than 8-Methoxyquinoline | [4] |
| 5-Nitro-8-Methoxyquinoline | Salmonella typhi | - | Less Active than 8-Methoxyquinoline | [4] |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44-13.78 | - | [5] |
| 8-Hydroxyquinoline (8HQ) | Escherichia coli | 220.61 | - | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | - | [7][8] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Staphylococcus aureus (MSSA) | 2.2 | - | [7][8] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Staphylococcus aureus (MRSA) | 1.1 | - | [7][8] |
| 8-O-prenyl derivative (QD-12) | Staphylococcus aureus (MRSA) | 12.5 | - | [7][8] |
Table 2: Antifungal Activity of 8-Methoxyquinoline and Derivatives
| Compound | Fungal Strain | MIC (µM) | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 8-Methoxyquinoline | Aspergillus flavus | - | - | Strong Activity | [4] |
| 8-Methoxyquinoline | Aspergillus niger | - | - | Strong Activity | [4] |
| 8-Methoxyquinoline | Trichophyton spp. | - | - | Strong Activity | [4] |
| 5-Nitro-8-Methoxyquinoline | Aspergillus flavus | - | - | Less Active than 8-Methoxyquinoline | [4] |
| 5-Nitro-8-Methoxyquinoline | Aspergillus niger | - | - | Less Active than 8-Methoxyquinoline | [4] |
| 5-Nitro-8-Methoxyquinoline | Trichophyton spp. | - | - | Less Active than 8-Methoxyquinoline | [4] |
| 8-Hydroxyquinoline (8HQ) | Candida albicans | 13.78 | - | - | [5] |
| 8-Hydroxyquinoline (8HQ) | Saccharomyces cerevisiae | 13.78 | - | - | [5] |
| Clioquinol | Candida spp. | - | 0.031–2 | - | [9] |
| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | - | 1–512 | - | [9] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | - | 2–1024 | - | [9] |
Mechanism of Action
The antifungal mechanism of 8-hydroxyquinoline derivatives has been investigated, revealing a multi-faceted mode of action. Studies on compounds like clioquinol suggest that they can damage the fungal cell wall.[10][11] Other derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane.[10][11] This disruption of essential cellular barriers leads to leakage of cellular contents and ultimately, cell death.[10] The ability of these compounds to chelate metal ions is also considered a key factor in their antimicrobial activity, as it can disrupt essential enzymatic functions within the pathogen.[3]
Caption: Proposed antifungal mechanism of action for 8-hydroxyquinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxyquinoline
This protocol is a general procedure for the methylation of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Dimethyl sulfate (or other methylating agent)
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetone (or other appropriate solvent)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Dissolve 8-hydroxyquinoline in acetone in a round bottom flask.
-
Add potassium carbonate to the solution.
-
While stirring, add dimethyl sulfate dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Remove the acetone from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 8-methoxyquinoline by column chromatography on silica gel using an appropriate eluent system.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
Test compound (e.g., 8-methoxyquinoline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the test compound at a starting concentration to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: Agar Disk Diffusion Assay
This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compound
-
Sterile filter paper disks
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal culture
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a lawn of growth.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate from the disks.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (containing a known antibiotic) and a negative control disk (containing only the solvent).
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
8-Methoxyquinoline and the broader class of 8-hydroxyquinoline derivatives represent a promising area for the discovery and development of new antimicrobial agents. The data and protocols provided herein offer a framework for researchers to synthesize, evaluate, and understand the mechanisms of these potent compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and safety profiles for potential therapeutic applications.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 2. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methoxyquinoline-5-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-methoxyquinoline-5-carboxylic acid in organic synthesis. This versatile building block serves as a key intermediate in the synthesis of complex molecules and as a directing group in transition metal-catalyzed reactions, leveraging its inherent chelating properties.
Application Notes
This compound is a valuable reagent in modern organic synthesis, primarily utilized in two main areas:
-
As a Precursor for Bioactive Molecules: The quinoline scaffold is a common motif in pharmaceuticals and agrochemicals. This compound can be elaborated into more complex derivatives, such as amides and esters, which may exhibit a range of biological activities. Its structure is foundational for the development of novel therapeutic agents.[1]
-
As a Directing Group in C-H Functionalization: The nitrogen atom of the quinoline ring and the carboxylic acid group can act as a bidentate directing group in transition metal-catalyzed C-H activation reactions.[1] This allows for the regioselective introduction of new functional groups at the C4 or C6 position of the quinoline ring, enabling the synthesis of highly substituted and complex molecular architectures. While the closely related 8-aminoquinoline is a well-established directing group, the carboxylic acid moiety offers an alternative that can be readily modified or removed.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 8-hydroxyquinoline in a multi-step process. The initial steps are analogous to the synthesis of related 8-methoxyquinoline derivatives.[2][3]
Experimental Workflow for Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxyquinoline Derivatives
Welcome to the technical support center for the synthesis of 8-methoxyquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 8-methoxyquinoline and its derivatives?
The most common and direct method for synthesizing 8-methoxyquinoline is through the methylation of 8-hydroxyquinoline.[1][2] This precursor, 8-hydroxyquinoline, can be synthesized via several classic methods, including the Skraup and Doebner-von Miller reactions.[3] Further derivatization, such as nitration followed by reduction, allows for the introduction of other functional groups onto the 8-methoxyquinoline scaffold.[1][4]
Q2: My methylation of 8-hydroxyquinoline is giving a low yield. What are the common causes and how can I improve it?
Low yields in the methylation of 8-hydroxyquinoline can stem from incomplete deprotonation of the hydroxyl group, side reactions, or suboptimal reaction conditions. To enhance the yield, ensure the base is strong enough and used in a slight excess to fully deprotonate the hydroxyl group. The choice of solvent is also critical; a polar aprotic solvent like acetone or DMF is often effective. Additionally, controlling the reaction temperature and time is crucial to prevent the formation of byproducts.
Q3: I am observing significant tar formation and a violent exothermic reaction during my Skraup synthesis of the quinoline core. How can I control this?
The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[5] To mitigate these issues:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[5]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.
-
Ensure efficient stirring: Good agitation helps to dissipate heat and prevent localized hotspots, which can lead to charring.[5]
Q4: Purification of my 8-methoxyquinoline derivative by silica gel chromatography is resulting in significant peak tailing and product loss. What is the problem and how can I resolve it?
The basicity of the quinoline nitrogen atom leads to strong interactions with the acidic silica gel, causing peak tailing and sometimes irreversible adsorption.[6] To circumvent this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into the eluent will neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.
-
Employ acid-base extraction: For crude mixtures, an acid-base extraction can be an effective initial purification step to separate the basic quinoline derivative from neutral or acidic impurities.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of 8-Methoxyquinoline
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient nitrating agent or reaction time. The methoxy group is strongly activating, but the reaction may still require sufficient time to go to completion.[4] | Increase the amount of the nitrating mixture (concentrated sulfuric and nitric acid) slightly. Extend the reaction time and monitor the reaction progress using TLC. |
| Formation of multiple products (isomers) | Reaction temperature is too high, leading to a loss of regioselectivity. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent and throughout the reaction. |
| Product degradation | The reaction mixture is too acidic or the work-up is too harsh. | After the reaction is complete, pour the mixture carefully into ice-cold water to precipitate the product and neutralize the acid.[4] |
Problem 2: Incomplete Reduction of 5-Nitro-8-Methoxyquinoline
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the reaction | The reducing agent is not active enough or has been consumed. | Ensure the reducing agent (e.g., tin dust with concentrated HCl) is of good quality and used in sufficient excess.[4] Consider alternative reducing agents like SnCl₂ or catalytic hydrogenation. |
| Product is unstable and decomposes | The resulting aminoquinoline is sensitive to air oxidation. | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[6] Use degassed solvents to minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline
This procedure is adapted from the work of Padwa and Norman.[2][4]
-
Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in acetone.
-
Base Addition: Add solid potassium carbonate (1.0 eq) to the solution.
-
Methylation: Slowly add methyl iodide (1.0 eq) to the mixture.
-
Reflux: Reflux the reaction mixture for 24 hours.
-
Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane (CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 8-methoxyquinoline. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate solvent system with 0.5% triethylamine.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Methylation | 8-Hydroxyquinoline | 8-Methoxyquinoline | 71% | [1] |
| Nitration | 8-Methoxyquinoline | 5-Nitro-8-methoxyquinoline | 77% | [1][4] |
| Reduction | 5-Nitro-8-methoxyquinoline | 5-Amino-8-methoxyquinoline | - | [4] |
Visual Guides
Caption: A typical synthetic route for producing 8-methoxyquinoline derivatives.
Caption: Decision tree for troubleshooting purification of basic quinoline derivatives.
References
purification techniques for 8-hydroxyquinoline reaction solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 8-hydroxyquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 8-hydroxyquinoline reaction solution?
A1: Crude 8-hydroxyquinoline, particularly from Skraup or modified Skraup syntheses, can contain several types of impurities. These typically include unreacted starting materials such as o-aminophenol and glycerol, by-products from side reactions like polymers and tars, and residual catalysts or acids.[1] In syntheses involving quinoline sulfonation and alkali fusion, 5-hydroxyquinoline is a common impurity.[2][3]
Q2: My crude 8-hydroxyquinoline product is a dark, tarry substance. How can I purify it?
A2: The formation of dark, polymeric, and tarry substances is a well-known issue in 8-hydroxyquinoline synthesis.[1] An effective initial purification step is to separate these polymers by adjusting the pH of the reaction mixture. The crude product can then be further purified using techniques like recrystallization.[1]
Q3: What is the most effective method for purifying crude 8-hydroxyquinoline to a high purity (>99%)?
A3: Recrystallization is a highly effective and widely used method to achieve high-purity 8-hydroxyquinoline.[1] Solvents such as methanol, ethanol, or chlorinated hydrocarbons like 1,2-dichloroethane have been demonstrated to yield purities ranging from 99.0% to 99.9%.[1][2][3][4] The optimal solvent choice depends on the specific impurities present. Column chromatography is also a very effective method for purification.[5]
Q4: What is the role of pH adjustment in the purification of 8-hydroxyquinoline?
A4: Adjusting the pH of the reaction solution is a critical step for separating impurities. A two-step pH adjustment process can be employed. First, adjusting the pH to a range of 3.7-3.9 causes the precipitation of unwanted polymers, which can then be removed by filtration.[4] Subsequently, adjusting the filtrate's pH to a neutral range of 7.0-7.5 will precipitate the crude 8-hydroxyquinoline.[4]
Q5: Can I use column chromatography to purify 8-hydroxyquinoline? What should I watch out for?
A5: Yes, column chromatography is an effective purification method.[5] A common issue encountered is the tailing of peaks, which is often due to the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the silica gel surface.[6] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent. This will improve the peak shape and resolution.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | - Incorrect solvent choice.- Incomplete removal of polymeric impurities.- Presence of isomeric impurities (e.g., 5-hydroxyquinoline). | - Solvent Selection: Test a range of solvents. Methanol, ethanol, and chlorinated solvents like 1,2-dichloroethane are good starting points.[2][3][4]- Pre-purification: Implement a pH adjustment step to precipitate and remove polymers before recrystallization.[4]- Multiple Recrystallizations: Perform a second recrystallization to improve purity. |
| Formation of a Dark, Tarry Product | - High reaction temperatures during Skraup synthesis.- Presence of excess glycerol. | - Initial Cleanup: Before recrystallization, dissolve the crude product in an aqueous solution and adjust the pH to 3.7-3.9 to precipitate polymers. Filter, then adjust the filtrate to pH 7.0-7.5 to precipitate the crude 8-hydroxyquinoline.[4] |
| Poor Separation During Column Chromatography (Peak Tailing) | - Interaction of the basic quinoline nitrogen with acidic silica gel.[6] | - Use a Basic Modifier: Add a small amount (e.g., 0.1-1%) of triethylamine or pyridine to your eluent to improve peak shape and resolution.[6] |
| Product Discoloration (Turns Yellow/Brown) | - Exposure to light and air.[7][8] | - Storage: Store the purified 8-hydroxyquinoline in a cool, dark, and dry environment. |
| Low Yield After Steam Distillation | - Inefficient steam transfer.- Large volumes of water leading to product loss. | - Alternative Methods: Consider recrystallization or pH-based purification, which can offer higher recovery rates and avoid the generation of large volumes of wastewater.[2][3] |
Purification Protocols and Data
Table 1: Recrystallization Solvents for High-Purity 8-Hydroxyquinoline
| Solvent | Achieved Purity | Yield | Reference |
| Methanol | >99.9% | 96.6% (with mother liquor recycling) | [4] |
| 1,2-Dichloroethane | 99.9% | 98.0% | [3] |
| Trichloromethane | 99.0% | 95.0% | [2] |
| Ethanol | Not specified | 65% | [9] |
Experimental Workflow: Purification by pH Adjustment and Recrystallization
Caption: Workflow for purifying 8-hydroxyquinoline.
Detailed Experimental Protocols
1. Purification via pH Adjustment and Methanol Recrystallization
-
Objective: To remove polymeric by-products and obtain high-purity 8-hydroxyquinoline.
-
Protocol:
-
Take the crude reaction solution containing 8-hydroxyquinoline and concentrate it under reduced pressure to remove the solvent.[4]
-
Add water to the resulting residue (approximately 1 to 2 times the mass of the 8-hydroxyquinoline) and stir until dissolved.[4]
-
At a temperature of 25-30°C, slowly add a 30-40% aqueous sodium hydroxide solution dropwise while stirring to adjust the pH of the system to 3.7-3.9.[4]
-
Once a solid precipitate (polymer) forms, continue stirring for 20-30 minutes.[4]
-
Filter the mixture. The collected solid is the polymer waste. The filtrate is retained for the next step.[4]
-
Continue to add the 30-40% sodium hydroxide solution to the filtrate, adjusting the pH to 7.0-7.5 to precipitate the crude 8-hydroxyquinoline.[4]
-
Filter the solution to collect the crude 8-hydroxyquinoline product.[4]
-
For recrystallization, add the crude product to methanol (approximately 1 to 1.5 times the mass of the crude product), heat to 50°C, and stir until dissolved.[4]
-
Cool the solution to 30-40°C and continue to stir for 30 minutes.[4]
-
Maintain the temperature and filter to obtain the final high-purity 8-hydroxyquinoline product (>99.9%).[4]
-
2. Recrystallization from a Chlorinated Solvent (1,2-Dichloroethane)
-
Objective: To achieve high purity of a crude 8-hydroxyquinoline product.
-
Protocol:
-
In a reaction vessel, add 1,2-dichloroethane (approximately 1.25 parts by weight relative to the crude product).[3]
-
While stirring, slowly add the crude 8-hydroxyquinoline (e.g., 80% purity).[3]
-
Heat the mixture to 30-35°C and stir for 30 minutes to ensure complete dissolution.[3]
-
Cool the solution to 20°C using refrigerated water to induce crystallization.[3]
-
Filter the mixture and wash the filter cake with a small amount of cold 1,2-dichloroethane.[3]
-
The filtrate can be concentrated to recover the solvent for reuse.[2]
-
The collected solid is dried to yield the purified 8-hydroxyquinoline product (purity up to 99.9%).[3]
-
Decision Tree for Purification Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 3. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 4. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 8-Methoxyquinoline-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 8-methoxyquinoline-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its intermediates.
Issue 1: Low Yield in the Skraup-Doebner-von Miller Reaction for the Quinoline Core
The Skraup-Doebner-von Miller synthesis and its variations are common for creating the quinoline scaffold but can be prone to low yields and tar formation due to highly exothermic and harsh acidic conditions.[1][2]
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Reaction Moderator | None | Addition of ferrous sulfate (FeSO₄) | Moderates the exothermic reaction, reducing tar formation and improving yield.[1] |
| Reaction Medium | Homogeneous | Biphasic reaction medium | Sequesters the carbonyl substrate in an organic phase, reducing acid-catalyzed polymerization and increasing yield.[3] |
| Catalyst | Concentrated H₂SO₄ | Recyclable Ag(I)-exchanged Montmorillonite K10 | Provides good to excellent yields under solvent-free conditions. |
| Energy Source | Conventional Heating | Microwave irradiation | Can lead to increased reaction efficiency and improved yields.[3] |
Troubleshooting Workflow: Low Yield in Quinoline Synthesis
Caption: Troubleshooting workflow for low yield and tar in Skraup synthesis.
Issue 2: Poor Yield During Nitration of 8-Methoxyquinoline
The nitration step to produce 5-nitro-8-methoxyquinoline is crucial. Low yields can result from improper reaction conditions.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Temperature | Room Temperature | Maintained at low temperature with cooling | Minimizes side reactions and decomposition. |
| Addition of Substrate | Rapid addition | Slow, portion-wise addition with shaking | Ensures controlled reaction and prevents overheating.[4] |
| Reaction Time | Extended | 10-15 minutes (due to activating methoxy group) | Prevents over-nitration or degradation of the product.[4] |
Issue 3: Incomplete Reduction of 5-Nitro-8-Methoxyquinoline
The reduction of the nitro group to an amine is a key step. Incomplete reactions will lower the overall yield.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Reducing Agent | Tin (Sn) dust and HCl | Vigorous shaking with tin dust and HCl | Ensures proper mixing and surface contact for the heterogeneous reaction.[4] |
| Heating | Room Temperature | Heating on a water bath for 1 hour | Drives the reaction to completion.[4] |
| Work-up | Direct extraction | Neutralization with cold water before extraction | Ensures the amine product is in its free base form for efficient extraction into an organic solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step synthesis route for a derivative like 8-methoxyquinoline-5-aminoacetic acid, and what are the expected yields at each step?
A common route starts from 8-hydroxyquinoline. The following table summarizes the steps and reported yields for the synthesis of a related compound, 8-methoxyquinoline-5-aminoacetic acid.[4][5]
| Step | Reaction | Starting Material | Product | Reported Yield |
| 1 | Methylation | 8-Hydroxyquinoline | 8-Methoxyquinoline | 71%[4][5] |
| 2 | Nitration | 8-Methoxyquinoline | 5-Nitro-8-Methoxyquinoline | 77%[4][5] |
| 3 | Reduction | 5-Nitro-8-Methoxyquinoline | 5-Amino-8-Methoxyquinoline | 96%[4] |
| 4 | Carboxymethylation | 5-Amino-8-Methoxyquinoline | 8-Methoxyquinoline-5-aminoacetic acid | ~61%[4] |
Q2: How can I purify the crude quinoline product effectively?
Purification can be challenging, especially with tar formation.
-
Steam Distillation: This is a highly effective method to separate the volatile quinoline product from non-volatile tar and inorganic salts.[1] The mixture is basified, and then steam is passed through to co-distill the product with water.[1]
-
Salt Formation & Recrystallization: The crude quinoline can be converted to a salt, such as a hydrochloride or picrate, which can be purified by crystallization. The free base can then be regenerated.
-
Column Chromatography: For stubborn impurities, column chromatography using silica gel is a reliable method.[1]
Q3: What is the mechanism of the Doebner-von Miller reaction?
The mechanism is complex and has been a subject of debate. A proposed mechanism involves a fragmentation-recombination pathway.[6] The key steps are:
-
Conjugate Addition: The aniline derivative adds to an α,β-unsaturated carbonyl compound.
-
Fragmentation: The intermediate fragments into an imine and a saturated ketone.
-
Recombination: These fragments recombine to form a new conjugated imine.
-
Cyclization and Aromatization: The intermediate undergoes further reactions, including cyclization and elimination of an aniline molecule, to form the final quinoline product.[6]
Doebner-von Miller Reaction Pathway
References
Technical Support Center: Optimizing Reaction Conditions for Quinoline Carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for quinoline carboxylic acids?
A1: Several classical and modern methods are employed for the synthesis of quinoline carboxylic acids. The most common include:
-
The Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3]
-
The Gould-Jacobs Reaction: This route is particularly effective for preparing 4-hydroxyquinoline derivatives, which can be precursors to quinoline carboxylic acids. It involves the reaction of an aniline with an alkoxymethylenemalonic ester.[4][5]
-
The Friedländer Synthesis: This is a widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][6][7][8]
-
The Pfitzinger Reaction: This reaction specifically yields quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[1]
Q2: How do I choose the most suitable synthetic method for my target molecule?
A2: The optimal method depends on several factors, including the desired substitution pattern on the quinoline ring, the availability of starting materials, and the required scale of the reaction.[1]
-
For simple or alkyl-substituted quinolines, the Doebner-von Miller or Friedländer syntheses are often suitable.[1]
-
For highly functionalized quinoline-2-carboxylates, modern one-pot syntheses can offer good yields and functional group tolerance.[1]
-
The Pfitzinger reaction is the method of choice for specifically targeting quinoline-4-carboxylic acids.[1]
-
The Gould-Jacobs reaction is ideal for obtaining 4-hydroxyquinoline precursors.[4]
Q3: Are there environmentally friendly or "green" methods for quinoline synthesis?
A3: Yes, significant efforts are being made to develop more sustainable synthetic protocols. Some examples include:
-
Utilizing water as a solvent and avoiding catalysts in the Friedländer reaction.[1]
-
Employing solvent-free conditions, for instance, by using a solid acid catalyst in the Doebner-von Miller reaction.[1]
-
Using microwave-assisted synthesis to drastically reduce reaction times and energy consumption.[1][9]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields are a common issue in quinoline synthesis and can arise from several factors depending on the chosen synthetic route.
| Common Cause | Suggested Solutions | Applicable Reactions |
| Polymerization of Reactants | - Employ a biphasic solvent system to sequester the carbonyl compound in an organic phase.[1][10][11] - Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[11] | Doebner-von Miller |
| Harsh Reaction Conditions | - Optimize temperature; avoid excessively high temperatures that can lead to degradation.[1][11] - Consider milder catalysts. For example, gold catalysts have been used for the Friedländer synthesis under milder conditions.[6] | Friedländer, Skraup |
| Incomplete Reaction | - Increase reaction time and monitor progress using TLC. - Ensure sufficient heating, especially for the thermal cyclization step in the Gould-Jacobs reaction.[9][12] | General, Gould-Jacobs |
| Inefficient Oxidation | - In the final step of the Doebner-von Miller synthesis, ensure a stoichiometric excess of the oxidizing agent to drive the conversion of the dihydroquinoline intermediate to the aromatic product.[10] | Doebner-von Miller |
| Substrates with Electron-Withdrawing Groups | - For Doebner reactions with electron-deficient anilines, which often give low yields, a modified "Doebner hydrogen-transfer reaction" has been developed.[13][14] | Doebner |
Issue 2: Formation of Side Products (Tar/Polymers)
Tar formation is a significant problem, particularly in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.
| Common Cause | Suggested Solutions | Applicable Reactions |
| Acid-Catalyzed Polymerization | - Use a biphasic reaction medium to reduce polymerization of the carbonyl compound.[1][3][10] - Optimize the concentration and type of acid catalyst. A comparative study of different Brønsted and Lewis acids can identify the optimal balance.[10] | Doebner-von Miller, Skraup |
| Highly Exothermic Reaction | - Add a moderator like ferrous sulfate (FeSO₄) to control the notoriously exothermic Skraup synthesis.[11] - Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[11] | Skraup |
| Difficult Work-up and Purification | - By minimizing polymer formation, the work-up procedure becomes simpler.[1] - Using a solid acid catalyst that can be easily filtered off can simplify purification.[1] | Doebner-von Miller |
Issue 3: Poor Regioselectivity
When using unsymmetrical ketones in reactions like the Friedländer or Combes synthesis, controlling the regioselectivity can be challenging.
| Common Cause | Suggested Solutions | Applicable Reactions |
| Lack of Control in Condensation | - Catalyst Selection: The choice of catalyst is crucial. For the Friedländer synthesis, specific amine catalysts have been shown to provide high regioselectivity.[6][15] - Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[15] | Friedländer, Combes |
| Steric and Electronic Effects | - Modify substituents on the starting materials. For example, a bulkier substituent on the aniline may favor cyclization at the less hindered position in the Combes synthesis.[15] | Combes |
| Reaction Condition Optimization | - Systematically vary the solvent, temperature, and reaction time to find conditions that favor the formation of a single isomer.[15] | Friedländer, Combes |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing key reaction parameters.
Table 1: Optimization of the Gould-Jacobs Reaction Using Microwave Synthesis
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 20 | 12 | 1 |
| 2 | 300 | 20 | 24 | 28 |
| 3 | 250 | 60 | 14 | 10 |
| 4 | 300 | 60 | 24 | <28 (degradation) |
| 5 | 300 | 5 | 22 | 47 |
Analysis: Higher temperatures are crucial for the intramolecular cyclization. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was found to be 300°C for 5 minutes, providing the highest yield.[16]
Table 2: Catalyst and Solvent Effects on a One-Pot Quinoline-2-Carboxylate Synthesis
| Entry | Catalyst | Solvent | Yield of Intermediate (%) |
| 1 | L-proline | Methanol | 85 |
| 2 | Pyrrolidine | Methanol | 78 |
| 3 | No Catalyst | Methanol | 50 |
| 4 | L-proline | Ethanol | 82 |
| 5 | L-proline | Acetonitrile | 75 |
Analysis: The choice of catalyst and solvent significantly impacts the yield of the intermediate in this one-pot synthesis. L-proline in methanol was found to be the most effective combination.
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: Add aniline and concentrated hydrochloric acid to the flask.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[10][11]
Protocol 2: Gould-Jacobs Synthesis (Conventional High-Temperature)
-
Reaction Setup: Combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask.
-
Intermediate Formation: Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the intermediate in a high-boiling inert solvent (e.g., diphenyl ether) in a reaction flask fitted with a reflux condenser. Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration.
-
Isolation: After the reaction is complete, cool the mixture. A precipitate of the product should form.
-
Purification: Add a non-polar solvent like cyclohexane to aid precipitation. Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum.[9][16]
-
Hydrolysis (Saponification): Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous sodium hydroxide solution (e.g., 10% w/v) and reflux for 1-2 hours.
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[16]
-
Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases to obtain the 4-hydroxyquinoline.[16]
Protocol 3: Friedländer Synthesis (General Procedure)
-
Reaction Setup: In a fume hood, combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound with an α-methylene group in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[11]
Mandatory Visualizations
Caption: Generalized experimental workflows for common quinoline carboxylic acid syntheses.
Caption: A decision tree for troubleshooting common issues in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ablelab.eu [ablelab.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating the Nuances of Quinoline Synthesis: A Technical Support Hub for Skraup Reaction Side Products
For researchers, scientists, and professionals in the field of drug development, the Skraup synthesis is a powerful and long-standing method for the preparation of quinolines. However, its notoriously vigorous reaction conditions can often lead to the formation of undesirable side products, complicating purification and reducing yields. This technical support center provides a comprehensive guide to troubleshooting these side reactions, offering detailed experimental protocols, quantitative data for comparison, and a clear visual workflow to navigate the challenges of this classic synthetic route.
Troubleshooting Guide: Common Issues and Solutions
The Skraup synthesis, while effective, can present several challenges. The most common issues are the highly exothermic nature of the reaction and the formation of significant amounts of tar. The following table outlines these problems, their probable causes, and recommended solutions to mitigate them.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Reaction | The reaction is highly exothermic by nature. Omission of a moderating agent. | Add ferrous sulfate (FeSO₄) to the reaction mixture to moderate the exotherm. Ensure slow and careful addition of sulfuric acid with adequate cooling. |
| Excessive Tar Formation | Polymerization of acrolein, formed from the dehydration of glycerol, under harsh acidic and high-temperature conditions. | Use a moderator such as ferrous sulfate to control the reaction rate and reduce charring. Maintain careful temperature control, avoiding excessive heat. Slow, controlled addition of glycerol can also minimize the concentration of acrolein at any given time. |
| Low Yield of Desired Quinoline | Incomplete reaction due to insufficient heating time or temperature. Product loss during workup and purification from the tarry residue. | Ensure the reaction is heated for an adequate duration after the initial exotherm. Employ steam distillation for effective separation of the volatile quinoline product from the non-volatile tar. |
| Formation of Isomeric Products | Use of a meta-substituted aniline as the starting material. | Be aware that meta-substituted anilines will typically yield a mixture of 5- and 7-substituted quinoline isomers. The ratio of these isomers can be influenced by the substituent and the reaction conditions. Separation of the isomers will be necessary during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A1: Tar formation is the most common side reaction in the Skraup synthesis. It primarily results from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol under the strong acidic and high-temperature conditions of the reaction.[1]
Q2: How does ferrous sulfate act as a moderator in the reaction?
A2: Ferrous sulfate (FeSO₄) is a crucial additive for controlling the often violent exotherm of the Skraup synthesis. It is believed to act as an oxygen carrier, which helps to moderate the oxidation step of the reaction, leading to a less vigorous and more controlled process, thereby reducing charring.
Q3: I used a meta-substituted aniline and obtained a mixture of products. Is this expected?
A3: Yes, this is an expected outcome. The Skraup synthesis with meta-substituted anilines typically leads to the formation of a mixture of 5- and 7-substituted quinoline isomers. The electronic nature of the substituent on the aniline ring influences the position of the cyclization. For example, the reaction with m-nitroaniline yields a mixture of 5-nitroquinoline and 7-nitroquinoline.
Q4: Are there alternative oxidizing agents to nitrobenzene?
A4: While nitrobenzene is a common oxidizing agent in the Skraup synthesis, other oxidants can be used. Arsenic acid has been reported to result in a less violent reaction. Other alternatives include iodine, which can be used in catalytic amounts. The choice of oxidizing agent can influence the reaction's vigor and the overall yield.
Quantitative Data on Product and Side Product Formation
The following tables summarize available quantitative data on the yields of desired quinoline products and the formation of isomeric side products when using substituted anilines.
Table 1: Reported Yields of Quinoline Synthesis with Various Substituted Anilines
| Substituted Aniline | Product(s) | Reported Yield (%) |
| Aniline | Quinoline | 84-91 |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
| m-Aminophenol | 7-Hydroxyquinoline | Moderate |
| m-Toluidine | 7-Methylquinoline | - |
| m-Aminobenzoic acid | Quinoline-5-carboxylic acid & Quinoline-7-carboxylic acid | Mixture |
Data compiled from various sources. Yields can be highly dependent on specific reaction conditions.
Table 2: Isomer Ratios in the Skraup Synthesis with Meta-Substituted Anilines
| Meta-Substituted Aniline | Isomeric Products | Product Ratio |
| m-Nitroaniline | 5-Nitroquinoline : 7-Nitroquinoline | 3.5 : 1 |
| m-Aminobenzoic acid | Quinoline-5-carboxylic acid : Quinoline-7-carboxylic acid | 5 : 1 |
These ratios can be influenced by reaction conditions such as the concentration of sulfuric acid and the choice of oxidizing agent.
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is a generalized procedure and should be adapted based on the specific aniline derivative and available laboratory equipment. Extreme caution should be exercised due to the highly exothermic nature of this reaction.
Materials:
-
Aniline (or substituted aniline)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for work-up)
-
Steam distillation apparatus
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and with vigorous stirring, carefully add concentrated sulfuric acid to the mixture. The addition is highly exothermic, and the flask should be cooled in an ice bath to control the temperature.
-
Initiation: Gently heat the mixture in a fume hood. Once the reaction begins to boil, immediately remove the heat source. The exothermic nature of the reaction should sustain the reflux.
-
Reaction Progression: After the initial vigorous reaction subsides, continue to heat the mixture at a gentle reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution.
-
Purification by Steam Distillation: Transfer the neutralized mixture to a steam distillation apparatus. Steam distill the mixture to separate the volatile quinoline product from the non-volatile tarry residues.
-
Extraction: Collect the distillate and extract the quinoline with a suitable organic solvent.
-
Final Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude quinoline can be further purified by distillation or chromatography.
Logical Workflow for Troubleshooting Side Product Formation
The following diagram illustrates a logical workflow for addressing common issues related to side product formation during the Skraup synthesis.
Caption: Troubleshooting workflow for side product formation in Skraup synthesis.
References
Technical Support Center: Stability of 8-Methoxyquinoline Compounds in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-methoxyquinoline and its derivatives. The information provided will help you anticipate and address common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of an 8-methoxyquinoline compound is changing color. What could be the cause?
A1: Color change in solutions containing quinoline derivatives is often an indication of degradation, primarily due to oxidation. The quinoline ring system can be susceptible to oxidation, which may be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions.
Q2: I'm observing a decrease in the purity of my 8-methoxyquinoline sample over time via HPLC analysis. What are the likely degradation pathways?
A2: A decrease in purity suggests chemical degradation. For 8-methoxyquinoline compounds, the most probable degradation pathways include:
-
Oxidation: The methoxy group and the quinoline ring are susceptible to oxidation, potentially forming N-oxides or other oxidized species. This can be catalyzed by light, heat, and trace metal ions.
-
Hydrolysis: Under acidic or basic conditions, the methoxy group could potentially be hydrolyzed to an 8-hydroxyquinoline derivative.
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to the formation of various photoproducts.
Q3: What are the optimal storage conditions for solutions of 8-methoxyquinoline compounds to minimize degradation?
A3: To minimize degradation, solutions of 8-methoxyquinoline compounds should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is preferable. Avoid repeated freeze-thaw cycles.
-
Deoxygenated: Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help remove dissolved oxygen and minimize oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 8-methoxyquinoline compounds.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
A rapid decrease in the peak area of the parent compound in HPLC analysis.
-
Appearance of multiple new peaks in the chromatogram.
-
Noticeable color change in the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Use an Inert Atmosphere: Prepare and store your solutions under nitrogen or argon. 2. Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid. The optimal concentration should be determined empirically. 3. Use Chelating Agents: If metal ion catalysis is suspected, add a chelating agent such as EDTA to your solution. |
| Photodegradation | 1. Protect from Light: Work in a dimly lit area and use amber-colored glassware or foil-wrapped containers. |
| Unsuitable pH | 1. pH Optimization: Conduct a study to determine the pH at which the compound is most stable. Test a range of buffered solutions (e.g., pH 3, 5, 7, 9). 2. Use Buffers: Maintain the optimal pH of your solution using a suitable buffer system (e.g., phosphate, acetate, or citrate buffers). Ensure the buffer itself does not catalyze degradation. |
Issue 2: Poorly Resolved Peaks in HPLC Analysis of a Stressed Sample
Symptoms:
-
Co-elution of the parent compound with degradation products.
-
Broad or tailing peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Method | 1. Method Optimization: Develop a stability-indicating HPLC method. This involves adjusting parameters such as the mobile phase composition, gradient, column type, and temperature to achieve adequate separation of all degradation products from the parent compound. A general protocol is provided below. |
| Metal Chelation Effects | 1. Use a Suitable Column: Quinoline compounds can chelate with trace metals in silica-based columns, leading to poor peak shape. Consider using a column with low metal content or a polymer-based column. 2. Mobile Phase Additives: Adding a small amount of a competing chelating agent or an acid (like phosphoric acid) to the mobile phase can improve peak shape. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[1]
Objective: To generate potential degradation products of an 8-methoxyquinoline compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your 8-methoxyquinoline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 30 minutes.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 30 minutes.[3]
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 7 days.[2]
-
Thermal Degradation: Expose the solid compound and a solution to a dry heat of 105°C. The duration should be adjusted based on the compound's melting point.[3]
-
Photodegradation: Expose a solution of the compound to a combination of UV and visible light.[2]
-
-
Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the formation of degradation products.[4]
Objective: To develop an HPLC method that separates the 8-methoxyquinoline compound from all its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.1) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min)/%B: 0/10, 20/90, 25/90, 26/10, 30/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the UV spectrum of the compound (e.g., 250 nm)[5] |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: Prepare solutions of the unstressed compound and the samples from the forced degradation study at a suitable concentration.
-
Analysis: Inject the samples into the HPLC system.
-
Method Optimization: If co-elution is observed, adjust the gradient profile, mobile phase pH, or try a different column (e.g., a phenyl-hexyl column) to improve separation. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
Plausible Degradation Pathways
The following diagram illustrates a plausible degradation pathway for 8-methoxyquinoline based on the known reactivity of similar compounds. This is a hypothetical pathway and should be confirmed experimentally.
By following the guidance in this technical support center, researchers can better understand and mitigate the stability challenges associated with 8-methoxyquinoline compounds, leading to more reliable and reproducible experimental results.
References
Troubleshooting Guide for 8-Hydroxyquinoline Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the purification of 8-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 8-hydroxyquinoline?
A1: Common impurities can include unreacted starting materials from the synthesis, such as o-aminophenol and glycerol, byproducts like polymers and isomers (e.g., 5-hydroxyquinoline), and residual solvents or acids.[1][2][3] The Skraup synthesis method, while economical, is known for producing multiple byproducts and residual polymers that can be challenging to remove.[1][2]
Q2: My purified 8-hydroxyquinoline is discolored (e.g., yellow, brown, or dark). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities or residual polymeric byproducts from the synthesis.[1] It can also be caused by chelation with trace metal ions.[4][5][6] To remove these impurities, you can perform a recrystallization from a suitable solvent like methanol or ethanol.[1][2] If metal chelation is suspected, washing the crude product with a dilute acid solution before recrystallization may be beneficial. The use of activated carbon during recrystallization can also help to remove colored impurities.
Q3: I am experiencing low yield after purification. What are the potential reasons?
A3: Low yield can result from several factors:
-
Incomplete precipitation or crystallization: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.
-
Loss during filtration: Use appropriate filter paper and ensure all the product is transferred. Wash the crystals with a minimal amount of cold solvent to avoid redissolving the product.
-
Sub-optimal pH for precipitation: If purifying by pH adjustment, ensure the pH is carefully controlled to selectively precipitate the 8-hydroxyquinoline.[1]
-
Decomposition: 8-hydroxyquinoline can be sensitive to high temperatures and prolonged heating. Avoid excessive temperatures during solvent removal or drying.
Q4: How can I remove polymeric byproducts from my crude 8-hydroxyquinoline?
A4: A common method for removing polymeric byproducts, particularly from the Skraup synthesis, involves a pH adjustment procedure. The crude product is dissolved in an aqueous solution, and the pH is adjusted to a specific range (e.g., 3.7-3.9) to precipitate the polymers, which can then be removed by filtration.[1] The 8-hydroxyquinoline is then precipitated from the filtrate by adjusting the pH to 7-7.5.[1]
Data Presentation
Table 1: Solvent Selection for Recrystallization of 8-Hydroxyquinoline
| Solvent | Purity Achieved | Key Considerations | Reference |
| Methanol | >99.9% | Effective for achieving high purity. The crude product is dissolved in hot methanol and cooled to crystallize. | [1] |
| Ethanol | 95% | A common and effective solvent for recrystallization. | [2] |
| Chloroparaffin | 99.00% - 99.90% | A non-traditional solvent that can be recycled, offering a more environmentally friendly option with high yield. | [3] |
Table 2: pH-Based Purification Parameters for Removing Polymeric Impurities
| Step | pH Range | Purpose | Reference |
| Polymer Precipitation | 3.7 - 3.9 | To selectively precipitate polymeric byproducts from the reaction mixture. | [1] |
| 8-Hydroxyquinoline Crude Precipitation | 7.0 - 7.5 | To precipitate the crude 8-hydroxyquinoline from the polymer-free filtrate. | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
-
Dissolution: Dissolve the crude 8-hydroxyquinoline in a minimal amount of hot methanol (e.g., at 50°C).[1] The ratio of methanol to crude product can be approximately 1:1 to 1.5:1 by mass.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified 8-hydroxyquinoline crystals under vacuum.
Protocol 2: Purification by pH Adjustment to Remove Polymers
-
Dissolution: Dissolve the crude reaction mixture containing 8-hydroxyquinoline in water. The amount of water can be 1 to 2 times the mass of the 8-hydroxyquinoline.[1]
-
Polymer Precipitation: Slowly add an aqueous sodium hydroxide solution (e.g., 30-40%) with stirring to adjust the pH of the solution to 3.7-3.9.[1] This will cause the polymeric byproducts to precipitate.
-
Polymer Removal: Stir for 20-30 minutes and then filter to remove the precipitated polymers.[1]
-
8-Hydroxyquinoline Precipitation: To the filtrate, continue adding the sodium hydroxide solution to adjust the pH to 7-7.5.[1] This will precipitate the crude 8-hydroxyquinoline.
-
Isolation and Further Purification: Collect the crude 8-hydroxyquinoline by filtration. This product can be further purified by recrystallization as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for 8-hydroxyquinoline purification.
References
- 1. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. autechindustry.com [autechindustry.com]
Technical Support Center: Enhancing Catalyst Performance with 8-Methoxyquinoline-5-carboxylic Acid
Welcome to the technical support center for utilizing 8-methoxyquinoline-5-carboxylic acid to enhance catalyst performance. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the application of this specialized ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound primarily functions as a bidentate ligand, utilizing its quinoline nitrogen and the carboxylic acid group to chelate with a metal center of a catalyst.[1] This chelation can enhance the catalyst's stability, activity, and selectivity in various organic transformations. The electronic properties of the methoxy and carboxylic acid groups can also influence the electron density at the metal center, thereby modulating its catalytic properties.
Q2: Which types of catalytic reactions can be enhanced by this compound?
A2: While research is ongoing, ligands with similar structural motifs have been employed in a range of transition metal-catalyzed reactions. These include, but are not limited to, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira), copper-catalyzed oxidation reactions, and ruthenium-catalyzed hydrogenation reactions.[2][3][4] The effectiveness of the ligand is highly dependent on the specific reaction, metal center, and substrates involved.
Q3: How does this compound improve catalyst stability?
A3: The chelation of this compound to a metal center forms a stable metallacycle. This stable complex can prevent catalyst deactivation pathways such as aggregation or leaching of the metal. The rigid quinoline backbone can also provide steric hindrance that protects the metal center from unwanted side reactions.
Q4: Can the carboxylic acid group interfere with the catalytic reaction?
A4: Yes, the carboxylic acid functionality can potentially participate in side reactions. For instance, in reactions employing a strong base, the carboxylic acid will be deprotonated to a carboxylate, which is generally the desired state for chelation. However, in certain contexts, the acidic proton might interfere with base-sensitive substrates or reagents. Careful selection of reaction conditions is crucial.
Q5: What are the signs of catalyst deactivation when using this ligand?
A5: Signs of catalyst deactivation can include a decrease in reaction rate, incomplete conversion of starting materials, or the formation of undesired byproducts.[5][6] Visually, a change in the color of the reaction mixture might indicate a change in the oxidation state of the metal or decomposition of the catalyst complex.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound as a catalyst ligand.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst Complex | Ensure the metal precursor and this compound are of high purity. Synthesize the catalyst complex in situ or pre-form and isolate it to ensure proper coordination. Verify the complex formation using analytical techniques like NMR or IR spectroscopy. |
| Poor Ligand Solubility | This compound may have limited solubility in non-polar organic solvents. Use a co-solvent system or a more polar aprotic solvent such as DMF, DMAc, or NMP. The deprotonated carboxylate form generally has better solubility. |
| Inappropriate Base | The chosen base may not be strong enough to deprotonate the carboxylic acid for effective chelation or may be sterically hindered. Screen a variety of inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic (e.g., DBU, DIPEA) bases. |
| Catalyst Poisoning | Impurities in starting materials or solvents (e.g., sulfur compounds) can poison the catalyst. Use purified reagents and high-purity, degassed solvents. The quinoline nitrogen itself can sometimes act as a catalyst poison if not properly coordinated.[5] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Ligand | The carboxylic acid group could undergo esterification or amidation under certain conditions. Protect the carboxylic acid as an ester if it is not intended to participate in chelation, although this would alter its role as a ligand. |
| Homocoupling of Substrates | This is common in cross-coupling reactions. Lowering the reaction temperature, adjusting the stoichiometry of the reactants, or using a different metal precursor or ligand-to-metal ratio can mitigate this. |
| Ligand Degradation | At elevated temperatures, the ligand itself might degrade. Conduct the reaction at the lowest effective temperature. Analyze the crude reaction mixture for signs of ligand decomposition by LC-MS. |
Data Presentation
Table 1: Hypothetical Performance of a Palladium Catalyst in a Suzuki-Miyaura Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| None | 1.0 | 100 | 12 | 35 |
| PPh₃ | 1.0 | 100 | 8 | 75 |
| This compound | 0.5 | 80 | 4 | 92 |
| 8-Hydroxyquinoline | 0.5 | 80 | 6 | 88 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst Pre-formation (Optional but Recommended):
-
In a nitrogen-purged glovebox, dissolve palladium(II) acetate (1 mol%) and this compound (1.1 mol%) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour to form the palladium-ligand complex.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Add the pre-formed catalyst solution via syringe.
-
Add any additional anhydrous, degassed solvent required to reach the desired concentration.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed aerobic oxidation of aldehydes to carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium complexes of tetradentate bipyridine ligands: highly efficient catalysts for the hydrogenation of carboxylic esters and lactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Problems of Quinoline Carboxylic Acids
Welcome to the technical support center for quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are many quinoline carboxylic acid derivatives poorly soluble in aqueous solutions?
A1: The low aqueous solubility of quinoline carboxylic acids is typically due to a combination of factors. The quinoline core itself is a bicyclic aromatic system, which is largely hydrophobic.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound require significant energy to break, which limits the ability of water molecules to solvate individual molecules.[2] The specific nature and position of any substituents on the quinoline ring can also increase lipophilicity, further decreasing water solubility.[1][2]
Q2: What are the primary strategies to improve the solubility of my quinoline carboxylic acid compound?
A2: Several effective methods can be employed to enhance solubility.[1] These include:
-
pH Adjustment: As carboxylic acids, their solubility is highly dependent on pH. Increasing the pH deprotonates the carboxylic acid group to form a more soluble carboxylate anion.[2][3]
-
Co-solvency: Adding a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or PEG 400 reduces the overall polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[1][3]
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Salt Formation: Chemically reacting the acidic quinoline carboxylic acid with a suitable base (counter-ion) to form a stable salt can dramatically improve aqueous solubility and dissolution rate.[1][3][4]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][5][6]
-
Use of Surfactants: Surfactants can increase solubility through the formation of micelles that encapsulate the hydrophobic drug molecules.[3][5]
Q3: How do I choose the most appropriate solubility enhancement technique?
A3: The selection depends on the physicochemical properties of your specific compound and the intended application. For ionizable compounds like quinoline carboxylic acids, pH adjustment and salt formation are often the most direct and effective first-line approaches.[1] If the compound is neutral or very lipophilic, or if pH adjustment is not feasible for your experiment, co-solvency, solid dispersions, or complexation with cyclodextrins may be more suitable.[1] A systematic screening approach is often necessary to identify the optimal method.
Q4: I am having trouble dissolving my compound in DMSO to make a stock solution. What can I do?
A4: Difficulty dissolving a compound in DMSO for stock preparation is a common issue. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it absorbs moisture from the air. This absorbed water can significantly reduce its ability to dissolve hydrophobic compounds. Always use a fresh, unopened bottle or a properly stored, anhydrous grade of DMSO.[3]
-
Apply Gentle Heat: Gently warm the solution to 30-40 °C while stirring or vortexing.[3] Be cautious, as excessive heat may cause degradation.
-
Sonication: Use an ultrasonic bath to break up compound aggregates and enhance the interaction between the compound and the solvent.[3][7]
-
Consider Alternative Solvents: If solubility in DMSO remains poor, other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but ensure they are compatible with your experimental system.[3]
Troubleshooting Guides
This section provides detailed strategies and protocols to address specific solubility issues.
Issue 1: Poor Solubility in Aqueous Media for In Vitro Assays
The inherent hydrophobicity of the quinoline ring system often leads to low aqueous solubility.[3] The following methods can be used to improve solubility for experimental assays.
Strategy A: pH Adjustment
The carboxylic acid group allows for a significant increase in solubility at higher pH values due to the formation of a more soluble carboxylate salt.[2][3]
Troubleshooting Steps & Solutions:
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon standing. | The buffer capacity may be insufficient to maintain the required high pH.[3] | Use a buffer with a higher buffering capacity or adjust the pH to a slightly higher value.[3] |
| Compound appears unstable or degrades. | The compound may be chemically unstable at very high pH values.[3] | Assess the chemical stability of the compound at the selected pH over time. If unstable, consider a different strategy like co-solvency. |
| "Salting out" occurs. | At high buffer salt concentrations, the solubility of your compound may decrease.[1] | Use the minimum effective buffer concentration required to maintain the target pH.[1] |
Strategy B: Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can increase solubility by reducing the polarity of the aqueous medium.[3]
Troubleshooting Steps & Solutions:
| Problem | Possible Cause | Recommended Solution |
| Precipitation occurs upon dilution into the final assay medium. | This is a common issue when a stock solution in a strong organic solvent (like 100% DMSO) is diluted into an aqueous buffer. The solvent polarity shift causes the compound to crash out. | Optimize the co-solvent concentration in the final solution.[3] Ensure the final concentration of the organic solvent is high enough to maintain solubility but low enough to not interfere with the assay. Perform serial dilutions. |
| Cell toxicity or assay interference is observed. | High concentrations of organic co-solvents can be toxic to cells or interfere with enzyme activity.[3] | Determine the maximum tolerable co-solvent concentration for your specific assay. Screen multiple pharmaceutically acceptable co-solvents to find one with the best balance of solubilizing power and low toxicity.[3] |
Strategy C: Salt Formation
Creating a salt with a suitable counter-ion is a powerful method to improve not only solubility but also the dissolution rate.[3][8]
Troubleshooting Steps & Solutions:
| Problem | Possible Cause | Recommended Solution |
| The formed salt is hygroscopic (absorbs moisture from the air). | Some salt forms are inherently hygroscopic, which can affect accurate weighing, handling, and stability.[3] | Assess the hygroscopicity of the prepared salts. Store hygroscopic salts in a desiccator. If the issue is severe, screen for different, less hygroscopic counter-ions. |
| Inconsistent solubility results are obtained. | Different crystalline forms (polymorphs) of the same salt can have different solubilities.[3] | Control the crystallization process carefully to ensure a consistent polymorphic form is produced. Characterize the solid form using techniques like PXRD. |
| The salt solubility is still insufficient. | The intrinsic solubility of the salt itself may be limited.[1] | This indicates that salt formation alone is not enough. A combination approach may be necessary, such as using a co-solvent system for the salt form. |
Data Presentation
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A strong solvent, but can have toxicity/assay interference at higher concentrations.[3] |
| Ethanol | 10-30% | Generally well-tolerated in many biological systems.[3] |
| Propylene Glycol | 10-40% | A common pharmaceutical excipient.[3] |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10-50% | Low toxicity; often used in preclinical formulations.[3] |
Table 2: Common Basic Counter-ions for Salt Formation with Carboxylic Acids
| Counter-ion Type | Examples | Notes |
| Inorganic | Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺) | Sodium and potassium salts are often highly soluble, while divalent cations like calcium may form less soluble salts.[3][8] |
| Amine-based | Tromethamine (Tris), Meglumine, Diethanolamine | Commonly used in pharmaceutical formulations to create organic salts.[3][9] |
Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol determines the pH at which a quinoline carboxylic acid dissolves in an aqueous system.
-
Prepare a Suspension: Accurately weigh a small amount of the compound and suspend it in deionized water or a low-capacity buffer. The amount should be in excess of its expected solubility.
-
Titrate with Base: While stirring vigorously, slowly add a titrant solution of a suitable base (e.g., 0.1 M NaOH) dropwise.[3]
-
Monitor pH and Appearance: Continuously monitor the pH of the suspension with a calibrated pH meter. Visually observe the dissolution of the solid material.[3]
-
Determine Optimal pH: The pH at which the compound completely dissolves is the minimum pH required for solubilization via salt formation.[3] For experimental use, it is advisable to formulate the final solution in a buffer system that can maintain a pH slightly above this value to ensure stability.[3]
Protocol 2: Co-solvent Screening Using the Shake-Flask Method
This protocol is used to determine the solubility of the compound in various co-solvent/water mixtures.
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in a relevant aqueous buffer).[3]
-
Add Excess Compound: Add an excess amount of the quinoline carboxylic acid to a known volume of each co-solvent mixture in a sealed vial.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid and Liquid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[10] The measured concentration represents the equilibrium solubility in that solvent system.
Visualizations
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for enhancing solubility using co-solvents.
Caption: Logical diagram illustrating the pH-dependent solubility equilibrium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rjpdft.com [rjpdft.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Metal Ion Detection Using Quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline derivatives for the detection of metal ions.
Frequently Asked Questions (FAQs)
Q1: My quinoline-based sensor shows weak or no fluorescence upon binding to the target metal ion. What are the possible causes and solutions?
A1: Weak or absent fluorescence is a common issue that can stem from several factors:
-
Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific quinoline derivative-metal ion complex. These can be found in the product's technical datasheet or relevant literature.
-
Solvent Polarity and pH: The photophysical properties of many quinoline derivatives are highly sensitive to the solvent environment and pH.[1][2]
-
Troubleshooting:
-
Verify that the pH of your buffer solution is optimal for the sensor's operation.[1] Some sensors require a specific pH range to deprotonate and bind effectively with the metal ion.
-
Check the solvent composition. A change in solvent polarity can significantly alter fluorescence intensity. Consider testing a range of solvent systems (e.g., varying ratios of organic solvent to water) to find the optimal conditions.
-
-
-
Degradation of the Sensor: Quinoline derivatives can be susceptible to photobleaching or chemical degradation over time.
-
Troubleshooting:
-
Prepare fresh solutions of your sensor for each experiment.
-
Store the stock solution in the dark and at the recommended temperature.
-
Minimize the exposure of the sample to the excitation light source during measurements.
-
-
-
Quenching Effects: High concentrations of the sensor or the presence of quenching species in the sample can lead to reduced fluorescence.
-
Troubleshooting:
-
Optimize the concentration of the quinoline derivative. High concentrations can lead to self-quenching.
-
Analyze your sample for potential quenching agents.
-
-
Q2: My sensor is showing a response to multiple metal ions, leading to poor selectivity. How can I improve the selectivity for my target ion?
A2: Achieving high selectivity is a critical challenge in sensor design.[3][4] Here are some strategies to enhance selectivity:
-
Ligand Design Modification: The selectivity of a quinoline-based sensor is primarily determined by the coordinating atoms and the overall structure of the ligand. Introducing specific functional groups can favor binding to a particular metal ion. For instance, different derivatives have been synthesized to selectively detect ions like Zn2+, Cu2+, Fe3+, and Fe2+.[3][5][6][7][8]
-
Use of Masking Agents: Masking agents are compounds that can selectively bind to interfering ions, preventing them from interacting with your sensor. For example, EDTA can be used to chelate many divalent metal ions.[5][6]
-
pH Optimization: The binding affinity of many metal ions to a ligand is pH-dependent. By carefully controlling the pH of the medium, it is possible to favor the binding of the target ion over others.[1]
-
Competitive Binding Experiments: To confirm the selectivity of your sensor, perform competitive binding experiments where you measure the fluorescence response to your target ion in the presence of a molar excess of other potentially interfering ions.[5][6]
Q3: The water solubility of my quinoline derivative is low, which is affecting its application in biological systems. What can I do to improve it?
A3: Poor water solubility is a known limitation for some quinoline-based sensors, hindering their use in aqueous and biological environments.[9] Here are some approaches to address this:
-
Structural Modification: The most effective long-term solution is to modify the chemical structure of the quinoline derivative to include more hydrophilic groups. Introducing moieties like carboxylates, sulfonates, or polyethylene glycol (PEG) chains can significantly enhance water solubility.[9]
-
Co-solvents: Using a co-solvent system can help to dissolve the sensor in an aqueous medium. Common co-solvents include DMSO, DMF, ethanol, and methanol.[8] However, it is crucial to use the lowest possible concentration of the organic solvent, as it may affect the biological system under study.
-
Formulation with Surfactants or Cyclodextrins: Encapsulating the hydrophobic sensor within micelles formed by surfactants or in the cavity of cyclodextrins can improve its apparent water solubility.
Troubleshooting Guides
Problem 1: Inconsistent or Irreproducible Fluorescence Readings
| Potential Cause | Troubleshooting Steps |
| Instrumental Fluctuations | 1. Allow the fluorometer lamp to warm up and stabilize before taking measurements. 2. Use a reference standard (e.g., a stable fluorophore) to check for instrument drift. |
| Sample Preparation Inconsistency | 1. Use calibrated pipettes for accurate volume measurements. 2. Ensure thorough mixing of all solutions. 3. Prepare all samples in the same batch to minimize variability. |
| Cuvette Contamination or Scratches | 1. Clean cuvettes thoroughly with an appropriate solvent before each use. 2. Inspect cuvettes for scratches or imperfections that could scatter light. |
| Photobleaching | 1. Reduce the excitation slit width or use a neutral density filter to decrease light intensity. 2. Minimize the time the sample is exposed to the excitation light. |
Problem 2: "Turn-Off" Sensor Shows Increased Fluorescence or "Turn-On" Sensor Shows Decreased Fluorescence
| Potential Cause | Troubleshooting Steps |
| Formation of an Unexpected Complex | 1. Re-evaluate the binding stoichiometry using methods like Job's plot.[5][6] 2. Characterize the complex using other spectroscopic techniques (e.g., UV-Vis, NMR) to understand the coordination environment. |
| Presence of an Interfering Substance | 1. Analyze the sample for other species that might be interacting with the sensor or the metal ion. 2. Perform control experiments with individual sample components to identify the source of the unexpected response. |
| pH-Induced Fluorescence Changes | 1. Measure the pH of the final solution to ensure it is within the optimal range for the sensor. 2. The protonation/deprotonation of the quinoline nitrogen can affect fluorescence.[10] |
Experimental Protocols
General Protocol for Fluorescence-Based Metal Ion Detection
This protocol is a generalized procedure and may require optimization for specific quinoline derivatives and target metal ions.[11]
-
Preparation of Stock Solutions:
-
Fluorescence Measurements:
-
In a quartz cuvette, add a specific volume of a buffer solution of the desired pH.
-
Add an aliquot of the quinoline derivative stock solution to achieve the final desired concentration (e.g., 1 x 10⁻⁵ M).[11]
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution gently and record the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
-
Data Analysis:
Quantitative Data Summary
| Quinoline Derivative | Target Ion | Detection Mechanism | Limit of Detection (LOD) | Solvent System | Reference |
| Phenylalanine derivative | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | 1.45 x 10⁻⁷ M | Not Specified | [3] |
| N-((quinolin-8-yl)methylene)acetohydrazide | Zn2+ | CHEF | 89.3 nM | Ethanol/HEPES buffer | [4] |
| QPT and QBT | Fe3+, Fe2+, Cu2+ | Fluorescence Quenching | Not Specified | THF/H₂O (1:1) | [5][6] |
| Sensor 1 | Fe3+ | Fluorescence Quenching | 8.67 x 10⁻⁵ M | Not Specified | [7][12] |
| Sensor TQA | Fe3+ | Fluorescence Quenching | 0.16841 µM | DMF/Water (1:1) | [8] |
Visualizations
Caption: A generalized experimental workflow for metal ion detection using quinoline derivatives.
Caption: Signaling mechanisms for quinoline-based fluorescent chemosensors for metal ion detection.
Caption: A troubleshooting decision tree for common issues with quinoline-based metal ion sensors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Methoxyquinoline and 5-Nitro-8-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two quinoline derivatives, 8-methoxyquinoline and 5-nitro-8-methoxyquinoline. The information presented is based on available experimental data to assist researchers in evaluating their potential for further investigation and development.
Antimicrobial Activity
A direct comparative study has demonstrated the superior antimicrobial potency of 8-methoxyquinoline over its nitrated counterpart, 5-nitro-8-methoxyquinoline. The experimental data, based on the agar diffusion method, reveals larger zones of inhibition for 8-methoxyquinoline against a panel of bacterial and fungal strains.
Data Presentation: Antimicrobial Activity
| Microorganism | 8-Methoxyquinoline (Zone of Inhibition in mm) | 5-Nitro-8-methoxyquinoline (Zone of Inhibition in mm) |
| Bacteria | ||
| Bacillus subtilis | 7.0 | Less than 8-methoxyquinoline |
| Salmonella spp. | 8.0 | Less than 8-methoxyquinoline |
| Salmonella typhi | 7.0 | Less than 8-methoxyquinoline |
| Klebsiella spp. | 10.0 | Less than 8-methoxyquinoline |
| Fungi | ||
| Aspergillus flavus | Strong Activity | Less than 8-methoxyquinoline |
| Aspergillus niger | Strong Activity | Less than 8-methoxyquinoline |
| Trichophyton spp. | Strong Activity | Less than 8-methoxyquinoline |
| Candida albicans | Active | Less than 8-methoxyquinoline |
Source: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities, 2014.[1]
Anticancer Activity
Derivatives of 8-methoxyquinoline have been investigated for their anticancer properties. For instance, certain indolo[2,3-b] quinoline derivatives containing the 8-methoxyquinoline scaffold have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.
On the other hand, 5-nitro-8-hydroxyquinoline (Nitroxoline), a closely related analog of 5-nitro-8-methoxyquinoline, has demonstrated notable anticancer activity. Studies have shown its ability to inhibit the oncogenic transcription factor FoxM1, which is overexpressed in various cancers and plays a crucial role in cell cycle progression, proliferation, and metastasis.[2] The anticancer effects of Nitroxoline have been observed in cholangiocarcinoma, breast, and bladder cancer models.[2]
Given the bioactivity of these related compounds, both 8-methoxyquinoline and 5-nitro-8-methoxyquinoline warrant further investigation to determine and compare their specific anticancer potentials.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is commonly used to qualitatively assess the antimicrobial activity of compounds.
Materials:
-
Nutrient agar plates
-
Cultures of test microorganisms (bacteria and fungi)
-
Sterile paper discs
-
Solutions of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of the nutrient agar plates is uniformly inoculated with the microbial suspension using a sterile swab.
-
Application of Test Compounds: Sterile paper discs are impregnated with known concentrations of the test compounds (8-methoxyquinoline and 5-nitro-8-methoxyquinoline) and the controls.
-
Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zones: The diameter of the clear zone of no microbial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Solutions of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with solvent only.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for 8-Methoxyquinoline Derivatives
Derivatives of 8-methoxyquinoline have been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by 8-methoxyquinoline derivatives.
Signaling Pathway for 5-Nitro-8-Hydroxyquinoline (Nitroxoline)
Nitroxoline, an analog of 5-nitro-8-methoxyquinoline, has been shown to exert its anticancer effects by inhibiting the FoxM1 signaling pathway.[2] FoxM1 is a key transcription factor that promotes the expression of genes involved in cell cycle progression and proliferation.
Caption: Inhibition of the FoxM1 signaling pathway by 5-nitro-8-hydroxyquinoline (Nitroxoline).[2]
Experimental Workflow for Compound Comparison
The following diagram outlines a logical workflow for the comprehensive comparison of the biological activities of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline.
Caption: A logical workflow for comparing the biological activities of the two quinoline compounds.
Conclusion
Based on the available data, 8-methoxyquinoline exhibits more potent antibacterial and antifungal properties compared to 5-nitro-8-methoxyquinoline.[1] While a direct comparison of their anticancer activities is not yet established, related compounds show promise, suggesting that both molecules are worthy of further investigation in this area. The provided experimental protocols and workflow diagrams offer a framework for conducting such comparative studies. Future research should focus on a direct, quantitative comparison of their cytotoxic effects on various cancer cell lines and elucidation of their precise mechanisms of action and effects on relevant signaling pathways.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives
For researchers, scientists, and drug development professionals, 8-hydroxyquinoline (8-HQ) has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, particularly its ability to chelate metal ions, have paved the way for the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives across anticancer, antimicrobial, and neuroprotective applications, supported by experimental data and detailed methodologies.
The core biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to the presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring. These two moieties act as a "pincer," enabling the molecule to bind to essential metal ions like iron, copper, and zinc.[1][2][3] This metal chelation is a primary mechanism of action, disrupting cellular homeostasis in pathogenic organisms and cancer cells, and modulating metal-induced neurotoxicity.[1][2][3] The therapeutic potential of the 8-HQ scaffold can be finely tuned by introducing various substituents at different positions of the quinoline ring, leading to optimized potency and selectivity.
Anticancer Activity: Targeting Metal Homeostasis and Inducing Apoptosis
8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, particularly against multidrug-resistant (MDR) cancer cells. Their mechanism of action often involves the disruption of metal homeostasis and the induction of programmed cell death (apoptosis).
Structure-Activity Relationship Highlights:
-
Substitution at C5 and C7: Halogen atoms (e.g., chlorine, bromine) at the C5 and C7 positions generally enhance anticancer activity. This is attributed to increased lipophilicity, facilitating cell membrane penetration.
-
Mannich Bases at C7: The introduction of Mannich bases (aminomethyl groups) at the C7 position has been shown to improve cytotoxicity.
-
Metal Complexes: The formation of metal complexes, for instance with zinc, can significantly enhance the cytotoxicity of 8-hydroxyquinoline derivatives against cancer cells, including cisplatin-resistant lines.[4] One such complex, DQ6, exhibited an IC50 value of 2.25 µM against cisplatin-resistant ovarian cancer cells, a potency 22.2 times greater than cisplatin itself.[4]
-
Hybrids with other Pharmacophores: Hybrid molecules incorporating the 8-hydroxyquinoline scaffold with other anticancer agents, such as 1,4-naphthoquinone, have shown promising results. The activity of these hybrids is influenced by substituents on the quinoline moiety, with a methyl group at the C2' position demonstrating high cytotoxicity.[5]
Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives (IC50 Values)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 | [6] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Various (Gram-positive/negative) | 4-16 (µg/mL) | [7] |
| Zinc-8-hydroxyquinoline complex (DQ6) | SK-OV-3/DDP (Cisplatin-Resistant Ovarian) | 2.25 | [4] |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6) | A549 (Lung Cancer) | Data not explicitly provided in µM | [5] |
| 8HQ-benzohydrazone Copper(II) complex | Various | < 1 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Signaling Pathway in Anticancer Activity
8-Hydroxyquinoline derivatives can induce apoptosis in cancer cells through various signaling pathways. One notable mechanism involves the induction of mitophagy, a process of selective mitochondrial degradation.
Figure 1: Simplified signaling pathway of 8-hydroxyquinoline derivatives inducing apoptosis via metal chelation and mitophagy.
Antimicrobial Activity: Disrupting Bacterial and Fungal Growth
The antimicrobial properties of 8-hydroxyquinolines have been recognized for decades. Their ability to chelate essential metal ions disrupts microbial metabolism and growth.
Structure-Activity Relationship Highlights:
-
Halogenation: Similar to anticancer activity, halogenation at the C5 and C7 positions (e.g., 5,7-dichloro-8-hydroxyquinoline) significantly enhances antibacterial and antifungal activity. Dihalogenated derivatives have shown high potency with MIC values in the sub-micromolar range against certain pathogens.[9]
-
Alkoxy and Prenyl Groups: The introduction of 8-O-prenyl groups has been shown to increase selectivity against biofilm phenotypes and enhance activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
-
Importance of the 8-OH group: The presence of the 8-hydroxyl group is crucial for the antibacterial and antimycobacterial activity of these compounds.[10][11]
-
Dual Mechanism of Action: Iron complexes of 8-hydroxyquinoline, such as Fe(8-hq)3, can exhibit a dual antimicrobial mechanism by delivering iron into the bacterial cell, which is bactericidal, in addition to the metal chelating effect of the 8-HQ ligand.[1][2]
Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (MIC Values)
| Derivative | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 16.0 - 32.0 | [2] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [10][11] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [10][11] |
| 8-O-prenyl derivative | MRSA | 12.5 | [10][11] |
| Dihalogenated 8-HQ (Iodoquinol, Clioquinol) | Gonococcal pathogen | 0.08 - 0.56 | [9] |
| PH265 | C. deneoformans | 0.5 | [12] |
| PH276 | Cryptococcus spp. | 0.5 - 4 | [12] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound. The agar dilution method is a widely used technique.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Neuroprotective Activity: A Multifaceted Approach for Neurodegenerative Diseases
8-Hydroxyquinoline derivatives have emerged as promising multi-target agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects stem from their ability to chelate metal ions, reduce oxidative stress, and inhibit protein aggregation.
Structure-Activity Relationship Highlights:
-
Metal Chelation: The ability to chelate metal ions like copper, zinc, and iron is crucial for their neuroprotective effects. These metals are implicated in the aggregation of amyloid-beta (Aβ) plaques in Alzheimer's disease.
-
Antioxidant Properties: Many 8-HQ derivatives possess antioxidant properties, helping to mitigate the oxidative stress that contributes to neuronal damage.
-
Inhibition of Aβ Aggregation: Several derivatives have been shown to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. For example, compound 5b demonstrated an IC50 of 5.64 µM for the inhibition of self-induced Aβ aggregation.[13]
-
Multi-target-directed Ligands (MTDLs): The 8-HQ scaffold is ideal for designing MTDLs that can simultaneously target multiple pathological pathways in neurodegenerative diseases, such as cholinesterase inhibition, monoamine oxidase (MAO) inhibition, and metal chelation.[14]
Comparative Neuroprotective Activity of 8-Hydroxyquinoline Derivatives
| Derivative | Activity | IC50 (µM) | Reference |
| Compound 5b | Aβ Aggregation Inhibition | 5.64 | [13] |
| Quinolylnitrone 19 | hBChE Inhibition | 0.00106 | [14] |
| Quinolylnitrone 19 | hMAO-B Inhibition | 4.46 | [14] |
| Clioquinol | Neuroprotection against high glucose | - | [15] |
Signaling Pathway in Neuroprotection
One of the neuroprotective mechanisms of 8-hydroxyquinoline derivatives involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that plays a key role in cellular adaptation to low oxygen and oxidative stress.
Figure 3: Simplified signaling pathway of 8-hydroxyquinoline derivatives promoting neuroprotection through HIF-1α stabilization.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
-
Compound Treatment: Add serial dilutions of the 8-hydroxyquinoline derivative to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[17]
Agar Dilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18]
-
Preparation of Agar Plates: Prepare a series of agar plates containing twofold dilutions of the 8-hydroxyquinoline derivative.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Spot a defined volume of the microbial suspension onto the surface of each agar plate.[19]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 16-20 hours for bacteria).[18]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to monitor the aggregation of amyloid-beta peptides.[20]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Aβ peptide (e.g., Aβ1-42), Thioflavin T dye, and the 8-hydroxyquinoline derivative in a suitable buffer (e.g., Tris buffer, pH 7.4).[20]
-
Incubation: Incubate the mixture in a 96-well plate at 37°C. Spontaneous aggregation is induced by incubation, which can be with or without shaking.[20]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[20]
-
Data Analysis: An increase in fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the 8-hydroxyquinoline derivative is determined by comparing the fluorescence in its presence to a control without the inhibitor.
References
- 1. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Comparative Efficacy of 8-Methoxyquinoline-5-Amino Acetic Acid as a Novel Herbicide
A comprehensive analysis of the herbicidal potential of 8-methoxyquinoline-5-amino acetic acid in comparison to established commercial herbicides.
This guide provides a detailed comparison of the herbicidal efficacy of the novel compound 8-methoxyquinoline-5-amino acetic acid with widely used commercial herbicides: Glyphosate, Atrazine, and 2,4-D. Due to the limited availability of quantitative data for 8-methoxyquinoline-5-amino acetic acid, this comparison is based on existing qualitative assessments and data from structurally related quinoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.
Executive Summary
8-Methoxyquinoline-5-amino acetic acid has demonstrated potent herbicidal activity in preliminary studies, leading to the complete desiccation of treated weeds within 11 days of application.[1][2] While quantitative data on its efficacy, such as IC50 or ED50 values, are not yet publicly available, its structural features, incorporating both a quinoline ring and an amino acid moiety, suggest a potential for a novel or hybrid mechanism of action. This guide will synthesize the available information and provide a comparative framework against established herbicides.
Data Presentation: Comparative Herbicidal Efficacy
The following tables summarize the herbicidal efficacy of Glyphosate, Atrazine, and 2,4-D against various weed species. This data provides a benchmark for evaluating the potential performance of 8-methoxyquinoline-5-amino acetic acid.
Table 1: Efficacy of Glyphosate
| Weed Species | Application Rate (kg ai/ha) | % Control | Reference |
| Barnyardgrass (Echinochloa crus-galli) | 1.12 | 97 | [1] |
| Johnsongrass (Sorghum halepense) | 0.21 (3 oz/acre) | 84 | [3] |
| Florida Beggarweed (Desmodium tortuosum) | 0.21 (3 oz/acre) | 99 | [3] |
| Spanishneedles (Bidens bipinnata) | 0.21 (3 oz/acre) | 90 | [3] |
| Pitted Morningglory (Ipomoea lacunosa) | 1.12 | 68 | [1] |
| Sicklepod (Senna obtusifolia) | 1.12 | 89 | [1] |
| Ivyleaf Morningglory (Ipomoea hederacea) | 1.68 (24 oz/acre) | 25 | [3] |
Table 2: Efficacy of Atrazine
| Weed Species | Application Rate (kg ai/ha) | % Control | Reference |
| Broadleaf Weeds (general) | 0.357 - 0.714 | 73 - 98 | [4] |
| Grassy Weeds (general) | 0.357 - 0.714 | 4 - 56 | [4] |
| Common Waterhemp, Giant Ragweed, Pigweed | Not Specified | Effective Control | [5] |
Table 3: Efficacy of 2,4-D
| Weed Species | Application Rate (kg ae/ha) | % Control (28 DAT) | Reference |
| Glyphosate-Resistant Palmer Amaranth | 0.56 | 59 | [6] |
| Glyphosate-Resistant Palmer Amaranth | 1.12 | 75 | [6] |
| Glyphosate-Resistant Palmer Amaranth (with Glyphosate) | 1.12 | 81 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of herbicidal efficacy studies. Below are representative protocols for the synthesis of 8-methoxyquinoline-5-amino acetic acid and for conducting herbicidal activity screening.
Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid
The synthesis of 8-methoxyquinoline-5-amino acetic acid is a multi-step process starting from 8-hydroxyquinoline.
Step 1: Preparation of 8-methoxyquinoline
-
8-hydroxyquinoline is dissolved in acetone.
-
Solid potassium carbonate and methyl iodide are added to the solution.
-
The mixture is refluxed for 24 hours.
-
After cooling, the product, 8-methoxyquinoline, is isolated.
Step 2: Preparation of 5-Nitro-8-Methoxyquinoline
-
8-methoxyquinoline is added to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
The reaction proceeds for 10-15 minutes.
-
The mixture is then poured into cold water to precipitate the yellow 5-nitro-8-methoxyquinoline, which is then filtered and recrystallized.
Step 3: Preparation of 5-Amino-8-Methoxyquinoline
-
5-nitro-8-methoxyquinoline is dissolved in concentrated hydrochloric acid.
-
Tin dust is added, and the mixture is heated on a water bath for 1 hour.
-
After cooling and neutralization with cold water, the product is extracted with chloroform to yield a brownish solid of 5-amino-8-methoxyquinoline.
Step 4: Preparation of 8-Methoxyquinoline-5-Amino Acetic Acid
-
5-amino-8-methoxyquinoline is dissolved in a 5% sodium carbonate solution.
-
Monochloroacetic acid is added, and the mixture is stirred for 3 hours.
-
The reaction medium is then neutralized with concentrated hydrochloric acid, which precipitates a whitish solid.
-
The precipitate is filtered, dried, and recrystallized from methanol to yield 8-methoxyquinoline-5-amino acetic acid.[2]
Herbicidal Activity Screening Protocol
A general protocol for evaluating the herbicidal efficacy of a new compound is as follows:
1. Plant Material and Growth Conditions:
-
A selection of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species are grown in pots containing a standard potting mix.
-
Plants are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.
2. Herbicide Application:
-
The test compound (8-methoxyquinoline-5-amino acetic acid) and reference herbicides are dissolved in an appropriate solvent (e.g., acetone or DMSO) and diluted with water to the desired concentrations. A surfactant is typically added to improve foliar uptake.
-
The herbicide solutions are applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage.
3. Efficacy Evaluation:
-
Visual Injury Assessment: Plant injury is visually rated at set intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At the end of the experiment, the above-ground plant material is harvested, and the fresh and dry weights are measured. The percentage of biomass reduction compared to untreated control plants is calculated.
-
IC50/ED50 Determination: To quantify the potency of the herbicide, a dose-response study is conducted with a range of concentrations. The data is used to calculate the concentration required to inhibit growth by 50% (IC50) or the effective dose to achieve 50% of the maximal response (ED50).
Visualizations: Synthesis and Proposed Mechanism of Action
To visually represent the key processes, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for 8-methoxyquinoline-5-amino acetic acid.
Caption: Proposed mechanism of action as a synthetic auxin.
Discussion and Future Directions
The available evidence strongly suggests that 8-methoxyquinoline-5-amino acetic acid is a potent herbicidal agent. Its chemical structure, featuring a quinoline core often found in bioactive compounds and an amino acid side chain, points towards a potentially complex mechanism of action. One plausible hypothesis is that it acts as a synthetic auxin. Synthetic auxins are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death.[7][8] The presence of the carboxylic acid group is a common feature of many synthetic auxin herbicides.
To fully validate the herbicidal efficacy and elucidate the precise mechanism of action of 8-methoxyquinoline-5-amino acetic acid, further research is imperative. Key areas for future investigation include:
-
Quantitative Efficacy Studies: Dose-response experiments to determine the IC50 and ED50 values against a broad spectrum of weed and crop species.
-
Mechanism of Action Studies: Molecular and physiological studies to identify the specific cellular target and biochemical pathway disrupted by the compound. This could involve receptor binding assays, gene expression analysis, and metabolomic profiling.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 8-methoxyquinoline-5-amino acetic acid to identify the key structural features responsible for its herbicidal activity and to potentially develop even more potent and selective herbicides.
-
Toxicological and Environmental Fate Studies: Evaluation of the compound's safety profile for non-target organisms and its persistence and degradation in the environment.
References
- 1. Glyphosate Efficacy on Selected Weed Species Is Unaffected by Chemical Coapplication | Weed Technology | Cambridge Core [cambridge.org]
- 2. Study: Glyphosate efficacy over time, sustainable weed control strategies [agdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.sustech.edu [repository.sustech.edu]
- 5. Atrazine | Syngenta US [atrazine.com]
- 6. Evaluation of 2,4-D–based Herbicide Mixtures for Control of Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri) | Weed Technology | Cambridge Core [cambridge.org]
- 7. invasive.org [invasive.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Quinoline-Based Chelating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of quinoline-based chelating agents, supported by experimental data. This analysis focuses on their metal chelation properties, anticancer activity, and role in neuroprotection, with a special emphasis on 8-hydroxyquinoline and its notable derivatives, Clioquinol and PBT2.
Metal ions are essential for a multitude of biological processes, but their dysregulation is implicated in the pathology of various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. Quinoline-based compounds, a class of heterocyclic aromatic organic molecules, have garnered significant attention for their ability to act as chelating agents, binding to metal ions and modulating their activity. This guide delves into a comparative analysis of these agents, presenting key data to inform research and development.
Quantitative Comparison of Chelating Abilities
The efficacy of a chelating agent is fundamentally determined by the stability of the metal-ligand complexes it forms. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex and stronger chelation. While a comprehensive comparative table of stability constants for all derivatives is challenging to compile from existing literature, the following table presents available data for key quinoline-based chelators with biologically relevant metal ions.
| Chelating Agent | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) | Reference |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 | [1] |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | [1] | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | [1] | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | [1] | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | [1] | |
| Clioquinol (CQ) | Cu²⁺ | ~10 | - | 1.2x10¹⁰ (KC') | [2][3] |
| Zn²⁺ | ~9 | - | 7.0x10⁸ (KC') | [2][3] |
Note: Data for 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinoline are compiled from various sources and represent typical values. KC' represents the conditional stability constant measured in a biological buffer.[3]
Comparative Anticancer Activity
Quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their proposed mechanism of action often involves the chelation of metal ions crucial for tumor growth and the induction of apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several quinoline-based compounds, providing a comparative view of their potency.
| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Quinoline-O-carbamates | Compound 3f | eeAChE/eqBuChE (enzyme inhibition) | - | 1.3 / 0.81 | [4] |
| Quinoline Derivatives | Compound 11 | MCF-7 | Breast Cancer | 29.8 | [5] |
| Compound 12 | MCF-7 | Breast Cancer | 39.0 | [5] | |
| Compound 13 | MCF-7 | Breast Cancer | 40.0 | [5] | |
| Compound 14 | MCF-7 | Breast Cancer | 40.4 | [5] | |
| 4,6,7-substituted quinolines | Compound 27 | Various | Leukemia, CNS, Breast | Comparable to Cabozantinib (IC₅₀ = 40 nM for c-Met) | [1] |
| Compound 28 | Various | Leukemia, CNS, Breast | Higher than Cabozantinib | [1] | |
| 4-aniline quinolines | Compound 38 | MCF-7 | Breast Cancer | Comparable to positive control | [1] |
| 3,5,7-trisubstituted quinolines | Compound 23 | MKN45, SNU-5, H1993 | c-Met overexpressing cancers | 1-5 | [1] |
| Quinoline-8-Sulfonamides | Compound 9a | C32 | Amelanotic Melanoma | 520 | [6] |
| COLO829 | Melanotic Melanoma | 376 | [6] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [6] | ||
| U87-MG | Glioblastoma Multiforme | 756 | [6] | ||
| A549 | Lung Cancer | 496 | [6] | ||
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | Various | HCT-116 | Colon Cancer | 4 - 43 | [6] |
| MCF-7 | Breast Cancer | 4 - 43 | [6] |
Signaling Pathways and Mechanisms of Action
Quinoline-based chelating agents exert their biological effects through the modulation of various signaling pathways. In cancer, they are known to induce apoptosis, or programmed cell death. In the context of neurodegenerative diseases, they are being investigated for their neuroprotective properties.
Apoptosis Induction in Cancer
Several quinoline derivatives induce apoptosis in cancer cells through the activation of the Extracellular signal-regulated kinase (ERK) pathway. The sustained activation of ERK, often considered a pro-survival pathway, can paradoxically lead to apoptosis in certain cellular contexts.
ERK-mediated apoptosis pathway induced by quinoline derivatives.
Neuroprotection in Alzheimer's Disease
In Alzheimer's disease, the dysregulation of metal ions like copper and zinc is linked to the aggregation of amyloid-β (Aβ) peptides. Clioquinol and its second-generation analog, PBT2, are thought to exert their neuroprotective effects by chelating these excess metal ions and modulating key signaling pathways, such as the one involving Glycogen Synthase Kinase 3 (GSK-3) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Neuroprotective pathway of Clioquinol/PBT2 in Alzheimer's disease.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based chelating agents.
Spectrophotometric Determination of Metal-Ligand Stoichiometry and Stability Constant (Job's Method)
This method, also known as the method of continuous variations, is used to determine the stoichiometry of a metal-ligand complex in solution.
Materials:
-
Stock solution of the metal ion (e.g., CuSO₄) of known concentration.
-
Stock solution of the quinoline-based ligand of the same concentration as the metal ion.
-
Spectrophotometer.
-
Cuvettes.
-
Volumetric flasks.
Procedure:
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total volume and total moles of reactants constant. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 in 10 mL volumetric flasks.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. Use a solution of the metal ion at the same concentration as in the experimental solutions as a blank.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal:ligand complex.
-
The stability constant (K) can be calculated from the absorbance data.
Workflow for Job's method of continuous variations.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates.
-
Cells of interest.
-
Culture medium.
-
Quinoline-based compound to be tested.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the quinoline-based compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cells treated with the quinoline-based compound.
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution.
-
1X Annexin V binding buffer.
-
Flow cytometer.
Procedure:
-
Induce apoptosis in cells by treating them with the quinoline-based compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion
Quinoline-based chelating agents represent a versatile class of compounds with significant therapeutic potential in oncology and neurology. Their ability to bind metal ions and modulate critical cellular pathways makes them promising candidates for further drug development. This guide provides a comparative overview of their performance, supported by quantitative data and detailed experimental protocols, to facilitate ongoing research in this exciting field. The choice of a specific quinoline derivative will ultimately depend on the target application, requiring careful consideration of its metal selectivity, biological activity, and pharmacokinetic properties.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gjesr.com [gjesr.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
Unlocking the Antibacterial Potential of 8-Methoxyquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 8-methoxyquinoline derivatives against various bacterial strains, supported by experimental data. We delve into their antibacterial activity, detail the experimental methods used for their evaluation, and visualize their potential mechanisms of action.
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Quinoline derivatives, a class of heterocyclic compounds, have long been a source of valuable therapeutic agents. Within this class, 8-methoxyquinoline and its related 8-hydroxyquinoline analogues have demonstrated significant antibacterial potential. This guide synthesizes findings from multiple studies to present a comparative overview of their effectiveness.
Comparative Antibacterial Efficacy
The antibacterial activity of 8-methoxyquinoline and 8-hydroxyquinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 8-Methoxyquinoline Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinoline | Staphylococcus aureus ATCC 25923 | 3.125 | [1] |
| Bacillus subtilis ATCC 6633 | 6.25 | [1] | |
| Escherichia coli ATCC 25922 | 6.25 | [1] | |
| 8-Methoxyquinoline-2-carboxamide derivative (20a) | Gram-positive & Gram-negative bacteria | 9.64 - 308.55 | [2] |
| 7-Methoxyquinoline-sulfonamide hybrid (3l) | Escherichia coli | 7.81 | [3] |
| Pseudomonas aeruginosa | 125 | [3] | |
| Staphylococcus aureus | 125 | [3] | |
| Bacillus subtilis | >500 | [3] | |
| 7-Methoxyquinoline-sulfonamide hybrid (3d) | Escherichia coli | 31.25 | [3] |
| 7-Methoxyquinoline-sulfonamide hybrid (3c) | Escherichia coli | 62.50 | [3] |
Table 2: Antibacterial Activity of 8-Hydroxyquinoline and its Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 27.58 | [4] |
| Enterococcus faecalis | 27.58 | [4] | |
| Proteus morganii | 441.22 | [4] | |
| Pseudomonas aeruginosa ATCC 15442 | 1764.87 | [4] | |
| Mycobacterium tuberculosis | 3.6 | [5] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [6] |
| Mycobacterium smegmatis | 1.56 | [6] | |
| Methicillin-sensitive S. aureus (MSSA) | 2.2 | [6] | |
| Methicillin-resistant S. aureus (MRSA) | 1.1 | [6] | |
| 8-O-prenyl derivative (QD-12) | Methicillin-resistant S. aureus (MRSA) | 12.5 | [6] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Aeromonas hydrophila | 5.26 | [7] |
| Pseudomonas aeruginosa | 84.14 | [7] | |
| Cloxyquin | Listeria monocytogenes | 5.57 | [7] |
| Plesiomonas shigelloides | 11.14 | [7] | |
| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 µg/mL | [8] |
| PH176 (a new 8-hydroxyquinoline derivative) | Methicillin-resistant S. aureus (MRSA) | MIC₅₀: 16 µg/mL, MIC₉₀: 32 µg/mL | [9] |
Experimental Protocols
The determination of the antibacterial efficacy of 8-methoxyquinoline derivatives relies on standardized laboratory methods. The two most common techniques are the broth microdilution method and the agar well diffusion assay.
Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][10]
-
Preparation of Microtiter Plates: A series of two-fold serial dilutions of the test compound (e.g., an 8-methoxyquinoline derivative) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are also included.
-
Incubation: The plates are incubated at a temperature suitable for the specific bacterium (usually 35-37°C) for 16-24 hours.[1]
-
Reading Results: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[1]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to an antimicrobial agent.[11][12]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Potential Mechanisms of Action
The antibacterial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. Two prominent mechanisms of action for 8-hydroxyquinoline and its analogues are the inhibition of DNA gyrase and metal chelation.
Inhibition of Bacterial DNA Gyrase
Quinolone antibiotics are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13][14] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, quinoline derivatives can disrupt DNA synthesis, leading to bacterial cell death.[13][14][15]
Caption: Inhibition of bacterial DNA gyrase by 8-methoxyquinoline derivatives.
Metal Chelation
8-Hydroxyquinoline and its derivatives are potent metal chelating agents.[16][17][18] They can bind to essential metal ions, such as iron, zinc, and magnesium, which are vital cofactors for many bacterial enzymes. By sequestering these metal ions, the derivatives can disrupt critical metabolic pathways and enzyme functions, ultimately leading to an antibacterial effect.[18]
Caption: Antibacterial mechanism of 8-hydroxyquinoline derivatives via metal chelation.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. hereditybio.in [hereditybio.in]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 18. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
A Comparative Guide to the Synthesis of Substituted Quinolines: Classical Methods vs. Modern Innovations
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents. The efficient and versatile synthesis of substituted quinolines is, therefore, a critical focus for researchers and scientists. This guide provides an objective comparison of classical and modern methods for synthesizing substituted quinolines, supported by experimental data and detailed methodologies.
Classical Synthesis Methods: The Foundation of Quinoline Chemistry
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while foundational, often necessitate harsh reaction conditions.
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][2] The reaction is notoriously exothermic and can be violent, requiring careful control.[1] It is particularly useful for the synthesis of the parent quinoline and its simple derivatives.
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method reacts anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[3][4] This approach allows for the synthesis of a broader range of substituted quinolines.[5] However, it can be prone to the polymerization of the carbonyl compound, leading to lower yields.[5]
Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[6][7] It is a valuable method for preparing 2,4-disubstituted quinolines.[6]
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[8][9] It is one of the most straightforward methods for producing polysubstituted quinolines.[10]
Gould-Jacobs Reaction: This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation to yield 4-hydroxyquinolines.[11][12][13]
Modern Synthetic Approaches: Enhancing Efficiency and Scope
Contemporary advancements in synthetic methodology have introduced milder and more efficient routes to substituted quinolines, addressing many of the limitations of classical methods.
Palladium-Catalyzed Synthesis: Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for quinoline synthesis. These methods often involve the oxidative cyclization of substrates like o-vinylanilines with alkynes or aryl allyl alcohols with anilines.[14][15] A key advantage is the ability to proceed under milder conditions, often avoiding the use of strong acids or bases.[14]
Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinolines. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity due to efficient and uniform heating.[16][17][18]
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters.[19] For quinoline synthesis, flow reactors can minimize the formation of byproducts and facilitate safer handling of exothermic reactions.[20][21]
Quantitative Data Comparison
The choice of a synthetic method is often guided by factors such as yield, reaction time, and temperature. The following tables provide a comparative summary of these parameters for the synthesis of representative substituted quinolines.
Table 1: Comparison of Classical Synthesis Methods
| Synthesis Method | Target Molecule | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Skraup | 7-amino-8-methylquinoline | 2,6-Diaminotoluene, Glycerol | H₂SO₄, As₂O₅ | - | - | Moderate |
| Doebner-von Miller | 2-Methylquinoline | Aniline, Crotonaldehyde | HCl, Toluene | Reflux | 4-6 | Good |
| Combes | 2,4-Dimethylquinoline | Aniline, Acetylacetone | H₂SO₄ | - | - | Good |
| Friedländer | 2-Phenyl-3-ethoxycarbonylquinoline | 2-Aminobenzophenone, Ethyl acetoacetate | ZrCl₄ | 60 | - | High |
| Gould-Jacobs | 4-Hydroxyquinoline | Aniline, Diethyl ethoxymethylenemalonate | Heat, then NaOH, then Heat | >250 (cyclization) | 1-2 (hydrolysis) | 47 (optimized)[22] |
Table 2: Comparison of Modern Synthesis Methods
| Synthesis Method | Target Molecule | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) |
| Palladium-Catalyzed | 2,3-Disubstituted quinolines | o-Vinylanilines, Alkynes | PdCl₂, PPh₃, Cu(TFA)₂ | 80 | - | up to 86[15] |
| Microwave-Assisted Gould-Jacobs | Ethyl 4-hydroxyquinoline-3-carboxylate | Aniline, Diethyl ethoxymethylenemalonate | None (neat) | 300 | 5 min | 47[23] |
| Microwave-Assisted Friedländer | 8-Hydroxyquinolines | 2-Amino-3-hydroxybenzaldehyde, Ketones | None (in ethanol) | 130 | 30-40 min | 48-84[18] |
| Flow Chemistry (Photochemical) | 3-Cyanoquinolines | 2-(Azidomethyl)-3-aryl-prop-2-enenitriles | HBr, NBS, Light | 25 | minutes | Good[24] |
| Flow Chemistry (Doebner-Miller) | Substituted Quinaldines | Anilines, Crotonaldehyde | H₂SO₄ | - | - | Improved vs. batch[20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key synthesis methods.
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, aniline (1.0 eq) is combined with 6 M hydrochloric acid. The mixture is heated to reflux. In a separate addition funnel, crotonaldehyde (1.2 eq) is dissolved in toluene. The crotonaldehyde solution is added dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. After the addition is complete, the mixture is refluxed for an additional 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, carefully neutralized with a concentrated solution of sodium hydroxide, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.[25]
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
In a 2.5 mL microwave vial equipped with a magnetic stirring bar, aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) are combined. The vial is sealed and heated in a microwave reactor to 300 °C for 5 minutes. After cooling to room temperature, the precipitated product is filtered and washed with ice-cold acetonitrile (3 mL). The resulting solid is dried under vacuum.[22][23]
Protocol 3: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines
In a reaction tube, o-vinylaniline (1.0 eq), alkyne (1.2 eq), PdCl₂ (5 mol%), PPh₃ (10 mol%), and Cu(TFA)₂·xH₂O (20 mol%) are combined in a mixture of MeCN and DMSO. The tube is sealed and heated at 80 °C under an oxygen atmosphere. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.[15]
Protocol 4: Continuous Flow Photochemical Synthesis of 3-Cyanoquinolines
Two stock solutions are prepared. The first contains 2-(azidomethyl)-3-aryl-prop-2-enenitrile in DCM, and the second contains N-bromosuccinimide (NBS) and hydrobromic acid (HBr) in DCM. The two solutions are pumped through a Y-mixer into a glass chip photoreactor irradiated with a light source at 25 °C. The output from the reactor is collected, and the product is isolated after an appropriate work-up.[24]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of these synthetic methods.
Classical Synthesis Mechanisms
The classical syntheses of quinolines proceed through a series of condensation, cyclization, and dehydration/oxidation steps.
Caption: General mechanisms for the Skraup and Friedländer syntheses.
Modern Synthesis Workflows
Modern methods often feature more streamlined workflows and specialized equipment.
Caption: Generalized workflows for microwave-assisted and flow chemistry syntheses.
Conclusion
The synthesis of substituted quinolines has evolved significantly from the classical, often harsh, named reactions to modern, highly efficient catalytic and technologically advanced methods. While classical methods like the Skraup and Friedländer syntheses remain valuable for their simplicity and the accessibility of starting materials, modern approaches such as palladium-catalyzed reactions, microwave-assisted synthesis, and flow chemistry offer significant advantages in terms of milder reaction conditions, shorter reaction times, higher yields, and improved safety and scalability. The choice of the optimal synthetic route will depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the available resources. This guide provides the foundational information for researchers, scientists, and drug development professionals to make informed decisions in the synthesis of this vital class of heterocyclic compounds.
References
- 1. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. wikiwand.com [wikiwand.com]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 15. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. vapourtec.com [vapourtec.com]
- 22. benchchem.com [benchchem.com]
- 23. ablelab.eu [ablelab.eu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Antiviral Activity of 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] Recently, this versatile class of compounds has garnered significant attention for its potent antiviral properties against a broad spectrum of viruses.[1][2] The ability of 8-hydroxyquinoline to chelate metal ions is often implicated in its mechanism of action, interfering with viral enzymes essential for replication.[3] This guide provides an objective comparison of the in vitro antiviral performance of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Antiviral Performance
The antiviral efficacy of 8-hydroxyquinoline derivatives has been evaluated against numerous viruses. The following table summarizes the quantitative data from various in vitro studies, presenting the 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/IC₅₀), a key indicator of a compound's therapeutic potential.
| Derivative/Compound | Target Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV) | ||||||
| 5,7-dichloro-2-isopropyl-8-hydroxyquinoline | DENV2 | Not Specified | 3.03 | 16.06 | 5.30 | [1] |
| 5,7-dichloro-2-isobutyl-8-hydroxyquinoline | DENV2 | Not Specified | 0.49 | 19.39 | 39.5 | [1] |
| Human Immunodeficiency Virus (HIV) | ||||||
| (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol | HIV-1 (VB59) | Not Specified | 1.88 | >138.79 | 73.82 | [4] |
| (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol | HIV-1 (UG070) | Not Specified | 6.27 | >138.79 | 22.07 | [4] |
| Coronaviruses | ||||||
| Pyrazolylhydrazide (Hyd) | SARS-CoV-2 | Vero E6 | 0.054 mg/mL | 0.4913 mg/mL | 9.09 | [5] |
| Pyrazolylhydrazide (Hyd) | MERS-CoV | Vero E6 | 0.23 mg/mL | 0.4913 mg/mL | 2.1 | [5] |
| Hydrazone HQ | SARS-CoV-2 | Vero E6 | 0.052 mg/mL | 0.805 mg/mL | 15.5 | [5] |
| Hydrazone HQ | MERS-CoV | Vero E6 | 0.302 mg/mL | 0.805 mg/mL | 2.7 | [5] |
| Influenza Virus | ||||||
| Isoquinolone Compound 1 | Influenza A & B | MDCK | 0.2 - 0.6 | 39.0 | ~65-195 | [6] |
| Isoquinolone Compound 21 | Influenza A & B | MDCK | 9.9 - 18.5 | >300 | >16-30 | [6] |
| 4-[(Quinolin-4-yl)amino]benzamide (G07) | Influenza A/WSN/33 (H1N1) | MDCK | 0.23 | >100 | >434 | [7] |
| Avian Viruses | ||||||
| 5-sulphonamido-8-hydroxyquinoline derivative (Compound 2) | APMV-1 & LTV | Vero & Chicken Embryo | 3-4 µg/mL | 200-300 µ g/egg | ~50-100 | [8] |
| 5-sulphonamido-8-hydroxyquinoline derivative (Compound 3) | APMV-1 & LTV | Vero & Chicken Embryo | 3-4 µg/mL | 200-300 µ g/egg | ~50-100 | [8] |
| 5-sulphonamido-8-hydroxyquinoline derivative (Compound 4) | APMV-1 & LTV | Vero & Chicken Embryo | 3-4 µg/mL | 200-300 µ g/egg | ~50-100 | [8] |
Key Experimental Protocols
The evaluation of antiviral compounds relies on standardized and reproducible assays. Below are detailed methodologies for determining cytotoxicity and antiviral activity, synthesized from established protocols.
This assay determines the concentration of the test compound that is toxic to host cells (CC₅₀). It measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[9]
Materials:
-
96-well tissue culture plates
-
Host cell line (e.g., Vero, MDCK, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
8-hydroxyquinoline derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator until they form a confluent monolayer.[10][11]
-
Compound Addition: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include "cell control" wells containing medium without any compound.[10]
-
Incubation: Incubate the plate for a period that mirrors the antiviral assay duration (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the colored solution at a wavelength of 550-600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using regression analysis.
This assay is a standard method for quantifying a compound's ability to inhibit viral replication (IC₅₀). It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer caused by a lytic virus.[12][13]
Materials:
-
6-well or 12-well tissue culture plates
-
Confluent host cell monolayers
-
Virus stock with a known titer (PFU/mL)
-
8-hydroxyquinoline derivatives
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)[12]
-
Fixing solution (e.g., 4% formaldehyde)[13]
-
Staining solution (e.g., 0.5% crystal violet)[12]
Procedure:
-
Cell Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Compound Pre-treatment: Wash the cell monolayers with PBS. Add medium containing serial dilutions of the test compound to the wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound). Incubate for 1 hour at 37°C.[12]
-
Virus Infection: Infect the cells (excluding cell controls) with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well.[12]
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells, gently rocking every 15-20 minutes.[13]
-
Overlay Application: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells.[13]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.[12]
-
Fixation and Staining: Fix the cells with formaldehyde for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.[12][13]
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[13]
Visualizations: Workflows and Mechanisms
To better illustrate the evaluation process, the following diagrams have been generated using the DOT language.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Neuroprotective Potential of 8-Hydroxyquinoline Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of various 8-hydroxyquinoline (8-HQ) compounds. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying mechanisms, this document serves as a valuable resource for assessing the therapeutic potential of this promising class of molecules.
The multifaceted nature of neurodegenerative diseases, characterized by oxidative stress, metal dyshomeostasis, and neuronal cell death, necessitates the development of multi-target therapeutic agents. 8-Hydroxyquinoline and its derivatives have emerged as a significant area of research due to their potent metal chelating and antioxidant properties.[1][2] This guide delves into the comparative efficacy of prominent 8-HQ compounds, offering a clear overview of their neuroprotective capabilities.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of 8-hydroxyquinoline derivatives are often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cellular and enzymatic assays. A lower value indicates greater potency. The following tables summarize the reported activities of key 8-HQ compounds.
| Compound | Assay | Target/Model | IC50/EC50 | Reference(s) |
| Clioquinol | Cell Viability (MTT) | High-glucose induced toxicity in SH-SY5Y cells | Protective at 1 µM | [3] |
| AChE Inhibition | Human Acetylcholinesterase | 7.04 µM | [4] | |
| BChE Inhibition | Human Butyrylcholinesterase | 16.06 µM | [4] | |
| PBT2 | Cognition Improvement | Phase IIa Clinical Trial in Alzheimer's Disease | 250 mg/day showed significant improvement | [5] |
| Neuroprotection | Glutamate-induced excitotoxicity | - | [6] | |
| M30 | MAO-A Inhibition | Monoamine Oxidase A | Highly Potent (specific IC50 not consistently reported) | [1][7] |
| MAO-B Inhibition | Monoamine Oxidase B | ~110 µM (for parent compound HLA20) | [7] | |
| Neuroprotection | MPTP and kainate-induced neurotoxicity in mice | Protective | [1][7] | |
| Nitroxoline | Cell Viability (MTT) | High-glucose induced toxicity in SH-SY5Y cells | Protective at 1 µM | [3] |
| QN 19 | hBChE Inhibition | Human Butyrylcholinesterase | 1.06 ± 0.31 nM | [8] |
| hMAO-B Inhibition | Human Monoamine Oxidase B | 4.46 ± 0.18 µM | [8] | |
| Various Betti Products | Cytoprotection | Glioblastoma cells | 73 nM - 2.03 µM | [9] |
Key Mechanisms of Neuroprotection
The neuroprotective effects of 8-hydroxyquinoline compounds are primarily attributed to two interconnected mechanisms: metal chelation and antioxidant activity. These actions help to mitigate the oxidative stress and metal-induced toxicity that are hallmarks of many neurodegenerative disorders.
Metal Chelation
An imbalance of metal ions, particularly iron, copper, and zinc, is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.[1] 8-HQ derivatives are effective chelators of these metal ions, forming stable complexes that can prevent their participation in harmful redox reactions.[2] This chelation can also help to dissolve amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Antioxidant Activity
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), leads to cellular damage and neuronal death. 8-HQ compounds exhibit potent antioxidant properties by directly scavenging free radicals and by activating endogenous antioxidant defense systems.[1]
Signaling Pathways in 8-HQ-Mediated Neuroprotection
The neuroprotective effects of 8-hydroxyquinoline derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for the rational design of more effective therapeutic agents.
Caption: Signaling pathways modulated by 8-hydroxyquinoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cell Viability and Neuroprotection
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT neuroprotection assay.
Detailed Steps:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-HQ derivative for a predetermined time (e.g., 1-24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., high glucose, hydrogen peroxide, MPP+) to the wells (except for the control group) and incubate for a period sufficient to induce cell death (e.g., 24 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to that of the untreated control wells.
Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.
Workflow:
Caption: Workflow for the deoxyribose degradation assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), 2-deoxy-D-ribose, ferric chloride (FeCl3), and ethylenediaminetetraacetic acid (EDTA).
-
Compound Addition: Add the 8-HQ compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Add hydrogen peroxide (H2O2) and ascorbic acid to initiate the Fenton reaction, which generates hydroxyl radicals.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Color Development: Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture in a boiling water bath for a set duration (e.g., 15-20 minutes) to develop a pink-colored chromogen.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.
-
Data Analysis: The scavenging activity is calculated based on the reduction in absorbance in the presence of the 8-HQ compound compared to the control.
DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Detailed Steps:
-
DPPH Solution Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction: Mix the DPPH solution with various concentrations of the 8-HQ compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution, which is decolorized in the presence of an antioxidant.
Iron Chelation Assay
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).
Detailed Steps:
-
Reaction Mixture: Prepare a reaction mixture containing the 8-HQ compound, ferrous chloride (FeCl₂), and ferrozine.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 10 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 562 nm.
-
Data Analysis: The chelation of ferrous ions by the 8-HQ compound prevents the formation of the colored ferrozine-Fe²⁺ complex, leading to a decrease in absorbance. The percentage of iron chelation is calculated based on this reduction in absorbance.
Conclusion
8-Hydroxyquinoline and its derivatives represent a versatile class of compounds with significant potential for the treatment of neurodegenerative diseases. Their ability to simultaneously target metal dyshomeostasis and oxidative stress through chelation and antioxidant activities makes them attractive multi-target drug candidates. This guide provides a comparative overview of the neuroprotective efficacy of key 8-HQ compounds, along with detailed experimental protocols to aid in further research and development in this promising field. The continued exploration of the structure-activity relationships and the elucidation of the intricate signaling pathways involved will be crucial for the design of next-generation neuroprotective agents based on the 8-hydroxyquinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-target, neuroprotective and neurorestorative M30 improves cognitive impairment and reduces Alzheimer's-like neuropathology and age-related alterations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PS139. Neuroprotective effect of multifunctional drug M30 against depressive-like behavior induced by hypercortisolemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescent Properties of Quinoline Probes
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives represent a versatile class of heterocyclic aromatic compounds that have garnered significant attention in various scientific disciplines, particularly in the realm of fluorescence sensing and bioimaging. Their inherent photophysical properties, coupled with the relative ease of synthetic modification, make them ideal candidates for the development of probes that can detect and visualize a wide range of analytes, from metal ions to biological macromolecules. This guide provides an objective comparison of the fluorescent properties of several distinct quinoline-based probes, supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.
Comparative Analysis of Quinoline Probe Photophysical Properties
The efficacy of a fluorescent probe is largely determined by its key photophysical parameters. These include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength, and the fluorescence quantum yield (Φ_F), representing the efficiency of the fluorescence process. The table below summarizes these critical properties for a selection of quinoline-based probes, offering a clear comparison of their performance.
| Probe Name/Type | Maximum Absorption Wavelength (λ_abs) (nm) | Maximum Emission Wavelength (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent/Conditions |
| 8-Hydroxyquinoline | 308 | - | 3,020 | - | Alcohol |
| 2-Aminoquinoline | ~340 | ~380 | - | - | Ethanol[1] |
| Quinoline Yellow | 413 | - | 22,700 | - | Not specified[2] |
| Q-Ag1 (Silver Sensor) | 320 | 480 | - | 0.28 | Not specified |
| Q-Cd1 (Cadmium Sensor) | 380 | 520 | - | 0.42 | Not specified |
| Q-Zn1 (Zinc Sensor) | 365 | 489 | - | 0.55 | Not specified |
| QP2 (Zinc Sensor) | 342, 375 | 558 | - | 0.33 (in 95% water)[3] | DMSO/H₂O (fw = 95%)[3] |
| PQPc (Zinc Sensor) | ~390 | ~460-480 | - | 0.0075 (free), 0.10 (with Zn²⁺) | Acetonitrile[4] |
| PAV-3 (2-Quinolinone Derivative) | 350 | - | 15,297.3 | 0.171 | Not specified |
| PAV-5 (2-Quinolinone Derivative) | 350 | - | 4,796.2 | 0.023 | Not specified |
Experimental Workflow for Characterizing Quinoline Probes
The systematic characterization of a novel fluorescent probe is crucial to understanding its properties and potential applications. The following diagram illustrates a general experimental workflow for determining the key photophysical parameters of quinoline-based probes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate comparison of fluorescent probes. Below are methodologies for key experiments in the characterization of quinoline-based probes.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of a species and the path length of the light through the sample.
Materials:
-
Quinoline probe of interest
-
High-purity solvent (e.g., ethanol, DMSO, or buffer)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the quinoline probe and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations (e.g., 1, 2, 4, 6, 8, 10 µM).
-
Absorbance Measurement: For each dilution, measure the absorbance at the maximum absorption wavelength (λ_abs) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is often determined by a comparative method, using a standard fluorophore with a known quantum yield.
Materials:
-
Quinoline probe of interest
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
High-purity solvent(s)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the quinoline probe and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
-
Data Analysis: Integrate the area under the emission curves for both the probe and the standard. Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The quantum yield of the quinoline probe (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ_F is the quantum yield, "Slope" is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol for Metal Ion Sensing
This protocol provides a general framework for evaluating the response of a quinoline-based probe to metal ions.
Materials:
-
Quinoline probe stock solution (e.g., 1 mM in DMSO)
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer
-
Microplate reader or cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a working solution of the quinoline probe (e.g., 10 µM) in the buffer.
-
Selectivity Screening: To a series of wells or cuvettes containing the probe solution, add a specific concentration (e.g., 5 equivalents) of different metal ions. Include a control with no added metal ion.
-
Fluorescence Measurement: After a short incubation period, measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths. A significant change in fluorescence in the presence of a particular metal ion indicates selectivity.
-
Titration Experiment: For the selected metal ion, perform a titration by adding increasing concentrations to the probe solution and measuring the fluorescence intensity after each addition.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method Using 8-Methoxyquinoline-5-Carboxylic Acid
This guide provides a comprehensive overview of the validation of a hypothetical analytical method utilizing 8-methoxyquinoline-5-carboxylic acid. Given the absence of specific published methods using this compound, this document outlines a prospective validation process based on established principles from the International Council for Harmonisation (ICH) guidelines.[1][2][3] The guide is intended for researchers, scientists, and drug development professionals to illustrate how such a validation could be structured and the performance that might be expected.
This compound is a quinoline derivative with potential applications in analytical chemistry as a chelating agent for metal ions, similar to the well-known 8-hydroxyquinoline.[4][5][6] Its methoxy and carboxylic acid functional groups may offer unique selectivity and solubility properties. This guide will focus on a hypothetical spectrophotometric method for the quantification of a metal ion, such as Fe(III), and compare its potential performance to established methods.
Comparative Analysis of Analytical Methods
While no direct experimental data exists for methods using this compound, a comparison can be drawn with methods employing the widely used chelating agent, 8-hydroxyquinoline.
| Feature | Hypothetical Method with this compound | Established Method with 8-Hydroxyquinoline |
| Principle | Forms a colored complex with metal ions for spectrophotometric quantification. | Forms a colored complex with metal ions for spectrophotometric quantification.[4] |
| Potential Selectivity | The methoxy group may influence the electronic properties of the quinoline ring, potentially altering the stability and absorption spectrum of the metal complex, which could lead to enhanced selectivity for certain metal ions. | Broadly reactive with a wide range of polyvalent metal ions.[4] |
| Solubility | The carboxylic acid group is expected to enhance the water solubility of both the reagent and its metal complexes, which is advantageous for aqueous-based assays. | Limited water solubility, often requiring extraction into an organic solvent. |
| Potential Sensitivity | The molar absorptivity of the metal complex would determine the sensitivity. This is a key parameter to be determined during method development. | Forms highly absorbing complexes with many metals, leading to good sensitivity.[4] |
| Interferences | Would need to be experimentally determined, but other metal ions that can be chelated are the most likely interferents. | Subject to interference from other metal ions that also form complexes. |
Experimental Protocols
The following are hypothetical experimental protocols for the validation of a spectrophotometric method for the determination of Fe(III) using this compound.
Preparation of Reagents and Standards
-
Fe(III) Stock Solution (1000 µg/mL): Dissolve an accurately weighed amount of ferric chloride in dilute hydrochloric acid and dilute to volume with deionized water.
-
This compound Reagent Solution (0.1% w/v): Dissolve an accurately weighed amount of this compound in a suitable buffer solution (e.g., acetate buffer, pH 5.5).
-
Standard Solutions: Prepare a series of standard solutions by diluting the Fe(III) stock solution with deionized water to obtain concentrations ranging from 1 to 20 µg/mL.
General Analytical Procedure
-
To a 10 mL volumetric flask, add 1 mL of the standard or sample solution.
-
Add 2 mL of the this compound reagent solution.
-
Add 5 mL of acetate buffer (pH 5.5).
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), determined during method development, against a reagent blank.
Validation Parameters
The method would be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte in the presence of other components.[7] This would be tested by analyzing solutions containing potential interfering ions.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the test results to the true value.[7] This would be determined by the recovery of known amounts of analyte added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
Data Presentation
The following tables summarize the hypothetical quantitative data that would be generated during the validation of this analytical method.
Table 1: Linearity Data
| Concentration (µg/mL) | Absorbance (Mean, n=3) |
| 1.0 | 0.052 |
| 2.5 | 0.128 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 15.0 | 0.765 |
| 20.0 | 1.020 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 0.051x + 0.001 |
Table 2: Accuracy (Recovery) Data
| Amount Added (µg/mL) | Amount Found (µg/mL, Mean, n=3) | Recovery (%) | %RSD |
| 8.0 | 7.95 | 99.38 | 0.85 |
| 10.0 | 10.08 | 100.80 | 0.65 |
| 12.0 | 11.92 | 99.33 | 0.72 |
Table 3: Precision Data
| Concentration (µg/mL) | Repeatability (Intra-day, n=6) (%RSD) | Intermediate Precision (Inter-day, n=6) (%RSD) |
| 10.0 | 0.95 | 1.35 |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Robustness | No significant change in absorbance observed with small variations in pH (±0.2 units) and reagent concentration (±5%). |
Visualizations
Caption: Workflow for the validation of an analytical method.
This guide illustrates a structured approach to validating a hypothetical analytical method using this compound. While the presented data is not experimental, it provides a realistic framework for the types of results and documentation required for such a validation. Further research and experimental work are necessary to fully characterize the analytical potential of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. autechindustry.com [autechindustry.com]
- 5. scispace.com [scispace.com]
- 6. rroij.com [rroij.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 8-methoxyquinoline-5-carboxylic Acid: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of 8-methoxyquinoline-5-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a quinoline derivative, this compound must be treated as hazardous waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the known hazards of structurally similar quinoline compounds. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn to minimize exposure risks.
| Protection Type | Specific Equipment | Standard Compliance |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required. | OSHA 29 CFR 1910.134 or EN 149 |
Step-by-Step Disposal Procedures
The primary objective is to prevent the release of this compound into the environment. It must not be disposed of in regular trash or poured down the drain.[1][2][3] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1][2][4][5]
1. Waste Identification and Segregation:
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be identified as hazardous waste.[1]
-
Segregate this waste from other laboratory waste to prevent dangerous reactions.[1]
2. Waste Collection:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated hazardous waste container.[1] This container must be clearly labeled with "Hazardous Waste" and the chemical name. The container must have a secure, tight-fitting lid.[1]
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6]
-
Carefully sweep or vacuum up the absorbed material and place it into a sealed container for disposal as hazardous waste.[2][4][5] Avoid generating dust.[4]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
All collected waste must be disposed of through a licensed hazardous waste disposal company or an approved waste disposal plant.[2][4][5][7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
-
Ensure all local, regional, and national regulations for hazardous waste disposal are strictly followed.[2][4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 8-methoxyquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 8-methoxyquinoline-5-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4] | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Double gloving is recommended.[2] | To prevent skin contact, which may cause irritation.[1] Gloves should be inspected before use and changed regularly or immediately if contaminated.[2][7] |
| Body Protection | A full-length, long-sleeved laboratory coat or a chemical-resistant apron.[8] | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[9][10] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) is necessary.[2][4][11] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe, slip-resistant shoes.[5] | To protect feet from spills and falling objects. |
Safe Handling and Operational Plan
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.
Figure 1. Workflow for Safe Handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered.[8] Have all necessary equipment (e.g., weigh paper, spatula, beaker, solvent, wash bottle) and waste containers readily accessible within the hood.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Perform all weighing operations within the fume hood to contain any dust.[9] Use a dedicated spatula for this chemical. Avoid creating dust clouds.
-
Dissolving: Slowly add the weighed solid to the solvent in a beaker or flask, stirring gently to dissolve. If heating is required, use a heating mantle and never a direct flame.[8]
-
Cleaning: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Clean the balance and the fume hood surface. Dispose of any contaminated disposable items (e.g., weigh paper, gloves) in the designated solid chemical waste container.[8]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[10] Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12][13] Seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[9] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[10] Prevent the spill from entering drains.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
Figure 2. Disposal Pathway for this compound Waste.
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate in designated, compatible, and clearly labeled containers.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1] Keep containers tightly closed.[1]
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[1][9] Do not pour chemical waste down the drain or dispose of it in regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. youtube.com [youtube.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. cdc.gov [cdc.gov]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
